(1-Azido-2-bromoethyl)cyclopentane
Description
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Structure
2D Structure
Properties
IUPAC Name |
(1-azido-2-bromoethyl)cyclopentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrN3/c8-5-7(10-11-9)6-3-1-2-4-6/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJHUJNRRICOFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CBr)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of (1-Azido-2-bromoethyl)cyclopentane from Cyclopentene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of (1-Azido-2-bromoethyl)cyclopentane, more accurately described as trans-1-azido-2-bromocyclopentane, commencing from the readily available starting material, cyclopentene. This vicinal bromoazide is a valuable building block in organic synthesis, offering two distinct and reactive functional groups for further molecular elaboration. The synthetic route described herein proceeds via an electrophilic addition mechanism, ensuring high stereoselectivity.
Reaction Overview
The synthesis of trans-1-azido-2-bromocyclopentane from cyclopentene is achieved through a bromoazidation reaction. This process involves the addition of a bromine atom and an azide group across the double bond of the cyclopentene ring. The reaction proceeds via a cyclic bromonium ion intermediate, which is subsequently opened by the azide nucleophile in an anti-fashion, leading exclusively to the trans diastereomer.
A common and effective method for this transformation involves the in situ generation of bromine azide (Br-N3) from a bromine source, such as N-bromosuccinimide (NBS), and an azide salt, typically sodium azide (NaN3).
Signaling Pathway and Experimental Workflow
The logical progression of the synthesis, from starting materials to the final product, is outlined below. This workflow highlights the key transformation and the stereochemical outcome of the reaction.
Caption: Experimental workflow for the synthesis of trans-1-azido-2-bromocyclopentane.
Reaction Mechanism
The stereoselective formation of the trans product is dictated by the reaction mechanism, which proceeds through a key intermediate.
Caption: Mechanism of stereoselective bromoazidation of cyclopentene.
Experimental Protocol
Materials:
-
Cyclopentene
-
N-Bromosuccinimide (NBS)
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopentene in anhydrous dimethylformamide (DMF).
-
Addition of Reagents: To the stirred solution, add sodium azide, followed by the portion-wise addition of N-bromosuccinimide. The portion-wise addition of NBS is crucial to control the reaction temperature, as the reaction can be exothermic.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material (cyclopentene) is consumed.
-
Workup: Upon completion, quench the reaction by pouring the mixture into water. Extract the aqueous layer with diethyl ether.
-
Washing: Wash the combined organic extracts sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the pure trans-1-azido-2-bromocyclopentane.
Quantitative Data
Specific quantitative data, such as yield and detailed spectroscopic analysis for trans-1-azido-2-bromocyclopentane, are not available in the provided search results. However, based on general procedures for alkene bromoazidation, the following table outlines the expected data to be collected.
| Parameter | Expected Data |
| Yield | To be determined experimentally. |
| Appearance | Typically a colorless to pale yellow oil. |
| ¹H NMR | Resonances corresponding to the protons on the cyclopentane ring, with characteristic shifts for the protons on the carbon atoms bearing the bromine and azide groups. |
| ¹³C NMR | Signals for the five carbon atoms of the cyclopentane ring, with downfield shifts for the carbons attached to the electronegative bromine and azide substituents. |
| IR Spectroscopy | A characteristic strong absorption band for the azide (N₃) stretching vibration, typically in the range of 2100 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak and characteristic fragmentation pattern corresponding to the structure of trans-1-azido-2-bromocyclopentane. |
Safety Precautions
-
Sodium azide (NaN₃) is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.
-
N-Bromosuccinimide (NBS) is a lachrymator and an irritant. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organic solvents such as dimethylformamide (DMF) and diethyl ether are flammable. Perform the reaction away from ignition sources.
This technical guide provides a comprehensive overview of the synthesis of trans-1-azido-2-bromocyclopentane. For successful and safe execution, it is imperative to consult relevant literature and adhere to all laboratory safety protocols. Further experimental work is required to establish the specific yield and to fully characterize the product using modern analytical techniques.
References
The Addition of Bromine Azide to Cyclopentene: A Mechanistic and Experimental Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The addition of bromine azide (BrN₃) to alkenes is a potent reaction for the introduction of both a bromine atom and an azide moiety across a double bond, yielding vicinal bromoazides. These products serve as versatile synthetic intermediates, particularly in the synthesis of nitrogen-containing compounds, which are of significant interest in medicinal chemistry and drug development. This technical guide provides an in-depth analysis of the reaction mechanism of bromine azide with cyclopentene, detailing the stereochemical outcomes of the distinct ionic and free-radical pathways. Furthermore, it outlines generalized experimental protocols for the safe in situ generation and reaction of the highly energetic bromine azide and presents expected analytical data for the resulting products.
Introduction
Bromine azide is a highly reactive and explosive inorganic compound.[1] Its addition to alkenes can proceed through two primary mechanistic pathways: an ionic (electrophilic) addition and a free-radical addition.[1][2] The prevailing mechanism is dictated by the reaction conditions, such as solvent polarity and the presence or absence of light or radical initiators.[2] The stereochemical and regiochemical outcomes of these two pathways are distinct, offering a degree of synthetic control over the final product. For symmetrical alkenes like cyclopentene, regioselectivity is not a factor, but the stereochemistry of the addition is of paramount importance.
Mechanistic Pathways
Ionic (Electrophilic) Addition Mechanism
In the absence of light and in polar solvents, the addition of bromine azide to cyclopentene proceeds via an ionic, electrophilic addition mechanism. This pathway is analogous to the well-understood mechanism of bromine addition to alkenes and is characterized by its high stereospecificity.[3][4]
The reaction is initiated by the electrophilic attack of the bromine atom of BrN₃ on the electron-rich π-bond of the cyclopentene ring. This leads to the formation of a cyclic bromonium ion intermediate. The formation of this bridged ion is crucial as it shields one face of the cyclopentane ring.
Subsequently, the azide ion (N₃⁻) acts as a nucleophile and attacks one of the carbon atoms of the bromonium ion from the face opposite to the bromine bridge. This backside attack occurs in an Sₙ2-like fashion, leading to the opening of the three-membered ring and resulting in a product with anti-stereochemistry. For cyclopentene, this exclusively yields trans-1-azido-2-bromocyclopentane.
Free-Radical Addition Mechanism
Under photochemical conditions (e.g., UV irradiation) or in the presence of radical initiators, the addition of bromine azide can proceed through a free-radical chain mechanism. This pathway is less stereospecific than the ionic addition.
The reaction is initiated by the homolytic cleavage of the relatively weak Br-N₃ bond to generate a bromine radical (Br•) and an azide radical (N₃•). The azide radical then adds to the cyclopentene double bond to form a more stable carbon-centered radical intermediate. This intermediate can then abstract a bromine atom from another molecule of bromine azide to yield the final product and propagate the radical chain. Due to the planar nature of the radical intermediate, the final bromine atom can add from either face, leading to a mixture of cis and trans diastereomers.
Data Presentation
| Parameter | Ionic Addition | Free-Radical Addition |
| Product(s) | trans-1-Azido-2-bromocyclopentane | Mixture of cis- and trans-1-Azido-2-bromocyclopentane |
| Stereochemistry | Anti-addition | Non-stereospecific |
| Expected Diastereomeric Ratio (trans:cis) | >99:1 (expected) | Mixture (e.g., 1:1) |
| Reaction Conditions | Dark, polar solvent | UV light or radical initiator |
Table 1: Comparison of Ionic and Free-Radical Addition of Bromine Azide to Cyclopentene.
Experimental Protocols
Caution: Bromine azide is a highly explosive and toxic substance. It should not be isolated and should only be generated in situ in solution and used immediately. All operations should be carried out in a well-ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment.
In Situ Generation of Bromine Azide
Bromine azide is typically prepared immediately before use by the reaction of a bromine source with an azide salt. A common method involves the reaction of N-bromosuccinimide (NBS) with sodium azide (NaN₃).
General Procedure for the Ionic Addition to Cyclopentene
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), a solution of N-bromosuccinimide (1.1 eq.) in a suitable polar aprotic solvent (e.g., CH₂Cl₂ or CH₃CN) is prepared and cooled to 0 °C in an ice bath.
-
Generation of BrN₃: Sodium azide (1.5 eq.) is added portion-wise to the cooled NBS solution with vigorous stirring. The reaction mixture is typically stirred for 30-60 minutes at 0 °C. The formation of bromine azide is often indicated by the appearance of a faint yellow or orange color.
-
Addition to Cyclopentene: A solution of cyclopentene (1.0 eq.) in the same solvent is added dropwise to the reaction mixture at 0 °C.
-
Reaction: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction is carefully quenched by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any unreacted bromine azide. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired trans-1-azido-2-bromocyclopentane.
Expected Product Characterization
The primary product of the ionic addition is trans-1-azido-2-bromocyclopentane.
Infrared (IR) Spectroscopy
The IR spectrum of the product is expected to show characteristic absorption bands for the azide and carbon-bromine bonds.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Azide (N₃) stretch | Strong, sharp absorption around 2100 cm⁻¹ |
| C-Br stretch | 650 - 510 cm⁻¹ (in the fingerprint region)[6][7] |
| C-H (sp³) stretch | Below 3000 cm⁻¹ |
Table 2: Expected IR Absorption Frequencies for trans-1-Azido-2-bromocyclopentane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals for the protons on the cyclopentane ring. The protons on the carbons bearing the bromine and azide groups (C1-H and C2-H) will be the most downfield-shifted due to the deshielding effect of the electronegative substituents. Their chemical shift is anticipated to be in the range of 3.5-4.5 ppm. The trans-stereochemistry would result in a specific set of coupling constants between the C1-H and C2-H protons and the adjacent methylene protons.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the five carbons of the cyclopentane ring. The carbons directly attached to the bromine and azide groups will be shifted downfield compared to the other methylene carbons in the ring.
Conclusion
The addition of bromine azide to cyclopentene is a valuable transformation that can be controlled to proceed through either an ionic or a free-radical pathway, yielding vicinal bromoazides. The ionic mechanism is highly stereospecific, providing exclusively the trans-1-azido-2-bromocyclopentane, a versatile intermediate for further synthetic modifications. Due to the hazardous nature of bromine azide, strict adherence to safety protocols and in situ generation techniques is imperative. This guide provides a comprehensive overview of the mechanistic principles and practical considerations for researchers in the field of organic synthesis and drug development.
References
- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ladykeanecollege.edu.in [ladykeanecollege.edu.in]
- 4. chemtube3d.com [chemtube3d.com]
- 5. Photochemical diazidation of alkenes enabled by ligand-to-metal charge transfer and radical ligand transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]
- 7. orgchemboulder.com [orgchemboulder.com]
Stereochemistry of (1-azido-2-bromoethyl)cyclopentane Synthesis: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of vicinal azido-bromoalkanes is a cornerstone of synthetic organic chemistry, providing versatile intermediates for the introduction of nitrogen-containing functionalities. This technical guide delves into the stereochemical intricacies of the synthesis of (1-azido-2-bromoethyl)cyclopentane, a valuable building block in medicinal chemistry and drug development. The primary synthetic route, the bromoazidation of cyclopentene, is examined in detail, with a focus on the mechanistic underpinnings that dictate the stereochemical outcome. This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and a quantitative analysis of the product distribution, offering a complete resource for researchers in the field.
Introduction
Vicinal haloamines and their precursors, such as 1,2-azido-bromoalkanes, are of significant interest in the pharmaceutical industry due to their prevalence in biologically active molecules and their utility as synthetic intermediates. The controlled introduction of both a bromine atom and an azide group across a double bond allows for subsequent, selective functionalization. The stereochemistry of these additions is of paramount importance, as the biological activity of chiral molecules is often highly dependent on their three-dimensional arrangement. This guide focuses on the synthesis of this compound, elucidating the factors that govern the stereoselective formation of the desired product.
Reaction Mechanism and Stereochemical Control
The synthesis of this compound from cyclopentene proceeds via an electrophilic addition of bromine azide (BrN₃). The stereochemical outcome of this reaction is dictated by the formation of a cyclic bromonium ion intermediate.
The accepted mechanism involves the following steps:
-
Electrophilic Attack: The π-bond of the cyclopentene ring attacks the electrophilic bromine atom of bromine azide.
-
Formation of a Bromonium Ion: A three-membered cyclic bromonium ion is formed, with the bromine atom bridging the two carbon atoms of the former double bond. This intermediate prevents free rotation around the carbon-carbon bond.
-
Nucleophilic Attack by Azide: The azide ion (N₃⁻) acts as a nucleophile and attacks one of the carbon atoms of the bromonium ion from the face opposite to the bridging bromine atom. This backside attack is a key feature of an Sₙ2-type ring-opening.
-
Anti-Addition: The backside attack results in the anti-addition of the bromine and azide groups across the double bond, leading to the formation of the trans-diastereomer of this compound.
This stereospecific mechanism ensures that the reaction is highly selective for the trans product.
Signaling Pathway Diagram
Caption: Reaction mechanism for the bromoazidation of cyclopentene.
Experimental Protocols
The primary challenge in the synthesis of this compound is the safe handling of bromine azide, which is a highly toxic and explosive substance. Therefore, in situ generation of bromine azide is the preferred method. Below are detailed protocols for the synthesis.
In Situ Generation of Bromine Azide using N-Bromosuccinimide (NBS) and Sodium Azide
This is a widely used and relatively safe method for the bromoazidation of alkenes.
Materials:
-
Cyclopentene
-
N-Bromosuccinimide (NBS)
-
Sodium Azide (NaN₃)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Water (deionized)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add N-bromosuccinimide (1.2 equivalents) and sodium azide (1.5 equivalents).
-
Add anhydrous dichloromethane to the flask to form a slurry.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of cyclopentene (1.0 equivalent) in anhydrous dichloromethane to the stirred slurry over a period of 30 minutes.
-
Allow the reaction mixture to stir at 0 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure trans-(1-azido-2-bromoethyl)cyclopentane.
Experimental Workflow Diagram
physical and chemical properties of (1-azido-2-bromoethyl)cyclopentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Predicted Physicochemical Properties
Quantitative data for (1-azido-2-bromoethyl)cyclopentane is not available. The following table summarizes the predicted properties based on structurally similar compounds and general principles of organic chemistry.
| Property | Predicted Value/Characteristic | Notes |
| Molecular Formula | C7H12BrN3 | |
| Molecular Weight | 234.10 g/mol | |
| Appearance | Colorless to pale yellow liquid | Based on similar small organic azides. |
| Boiling Point | Estimated > 200 °C | Expected to be relatively high due to the polar azide and bromide groups. Decomposition may occur at elevated temperatures. |
| Density | Estimated > 1.2 g/mL | The presence of bromine is expected to significantly increase the density compared to the parent hydrocarbon. |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc). Insoluble in water. | Typical for a non-polar compound with polar functional groups. |
| Stability | Potentially unstable. Sensitive to heat, shock, and light. | Organic azides are known to be energetic and can decompose, sometimes explosively, releasing nitrogen gas[1][2]. Halogen azides are highly explosive and their stability is thought to increase in the order: FN3 < IN3 < BrN3 < ClN3[3]. |
Synthesis and Experimental Protocols
The most probable synthetic route to this compound is the bromoazidation of vinylcyclopentane. This reaction typically proceeds via an anti-Markovnikov addition of bromine azide (BrN3) across the double bond.
2.1. In Situ Generation of Bromine Azide
Bromine azide is a toxic and explosive reagent that is almost always generated in situ for immediate use[1][4]. Several methods have been developed for its safe generation.
Method A: From Sodium Azide and N-Bromosuccinimide (NBS)
This is a common and relatively safe method for generating BrN3.
-
Reagents: Vinylcyclopentane, Sodium Azide (NaN3), N-Bromosuccinimide (NBS), Acetonitrile (CH3CN).
-
Protocol:
-
To a stirred solution of vinylcyclopentane in acetonitrile at 0 °C, add sodium azide.
-
Slowly add N-bromosuccinimide portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring it into an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Method B: Continuous Flow Synthesis
For enhanced safety, a continuous flow setup can be employed to generate and immediately react bromine azide. This minimizes the accumulation of the explosive reagent.[4]
-
Reagents: Vinylcyclopentane, Sodium Azide (NaN3), Sodium Bromide (NaBr), Oxidizing Agent (e.g., Oxone), Water, Organic Solvent.
-
Protocol:
-
Prepare two separate streams. Stream A contains an aqueous solution of NaN3 and NaBr. Stream B contains the vinylcyclopentane dissolved in a suitable organic solvent.
-
A third stream containing an oxidizing agent (e.g., Oxone in water) is mixed with Stream A to generate BrN3.
-
The resulting aqueous BrN3 stream is then immediately mixed with the organic stream (Stream B) in a microreactor.
-
The biphasic mixture flows through the reactor, allowing for the bromoazidation to occur at the interface.
-
The output from the reactor is collected, and the organic phase is separated, washed, dried, and concentrated to yield the product.
-
Chemical Properties and Reactivity
This compound is expected to exhibit reactivity characteristic of both an alkyl azide and an alkyl bromide.
-
Azide Group Reactivity: The azide functional group is highly versatile.
-
Click Chemistry: It can readily undergo copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes to form 1,2,3-triazoles. This reaction is a cornerstone of "click chemistry" and has widespread applications in drug discovery and materials science.[5]
-
Staudinger Reaction: Reaction with phosphines, such as triphenylphosphine, results in the formation of an aza-ylide, which can then be hydrolyzed to a primary amine.
-
Reduction: The azide can be reduced to the corresponding primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
-
Nitrene Formation: Thermal or photochemical decomposition can lead to the formation of a highly reactive nitrene intermediate, which can undergo C-H insertion or other rearrangements.[2]
-
-
Bromide Group Reactivity: The bromine atom is a good leaving group in nucleophilic substitution reactions.
-
SN2 Reactions: It is susceptible to displacement by a wide range of nucleophiles (e.g., cyanides, alkoxides, thiolates) to introduce further functionality. The reactivity in S_N2 reactions is enhanced by the adjacent electrophilic carbon of the azide-bearing carbon.[6]
-
Elimination Reactions: Treatment with a strong base can lead to elimination of HBr to form a vinyl azide.
-
Potential Applications in Drug Development
Vicinal azido-bromides are valuable building blocks in medicinal chemistry due to the orthogonal reactivity of the two functional groups.
-
Scaffold for Library Synthesis: The azide and bromide moieties can be independently functionalized, allowing for the rapid generation of a library of diverse compounds for high-throughput screening.
-
Introduction of Nitrogen Heterocycles: The azide group is a precursor to amines and can be used to construct various nitrogen-containing heterocyclic rings, which are common motifs in pharmaceuticals.
-
Bioorthogonal Chemistry: The azide group can be used for bioorthogonal ligation reactions, enabling the labeling and tracking of biomolecules in biological systems.[5] The vicinal bromoazide scaffold has been identified as a potential pharmacophore for inhibiting certain kinases.[3]
Safety Considerations
-
Explosion Hazard: Organic azides are potentially explosive and should be handled with extreme care.[1][2] Avoid heating, grinding, or subjecting the compound to shock. All reactions should be carried out behind a blast shield.
-
Toxicity: The toxicity of this compound is unknown. However, sodium azide is highly toxic, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Diagrams
Caption: Synthesis of this compound.
References
- 1. Taming Bromine Azide for Use in Organic Solvents—Radical Bromoazidations and Alcohol Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Utilization of bromine azide to access vicinal-azidobromides from arylidene malononitrile [html.rhhz.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Characterization of (1-azido-2-bromoethyl)cyclopentane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-azido-2-bromoethyl)cyclopentane is a versatile bifunctional organic molecule containing both an azide and a bromo group. This unique combination of reactive moieties makes it a valuable building block in organic synthesis, particularly for the construction of novel heterocyclic compounds and as a precursor for molecules with potential applications in medicinal chemistry and material science.[1] Accurate structural elucidation and purity assessment are paramount for its effective utilization. This technical guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic features of this compound, along with generalized experimental protocols for data acquisition.
Predicted Spectroscopic Data
Predicted ¹H NMR Data
The proton NMR spectrum is expected to provide key information regarding the connectivity and chemical environment of the hydrogen atoms in the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| CH-N₃ | 3.5 - 4.0 | Multiplet | |
| CH₂-Br | 3.3 - 3.8 | Multiplet | |
| Cyclopentyl CH | 1.9 - 2.2 | Multiplet | |
| Cyclopentyl CH₂ | 1.4 - 1.8 | Multiplet |
Note: The chemical shifts are predicted based on the analysis of similar compounds and the known effects of azide and bromine substituents. The exact values may vary depending on the solvent and experimental conditions.
Predicted ¹³C NMR Data
The carbon-13 NMR spectrum will reveal the number of unique carbon environments and their electronic nature.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-N₃ | 60 - 70 |
| C-Br | 30 - 40 |
| Cyclopentyl CH | 35 - 45 |
| Cyclopentyl CH₂ | 25 - 35 |
Note: These predictions are based on data from cyclopentane[2][3] and various azido and bromo-substituted alkanes. The electron-withdrawing effects of the azide and bromine groups will cause a downfield shift for the adjacent carbon atoms.
Predicted IR Data
The infrared spectrum is particularly useful for identifying the presence of the characteristic azide functional group.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N₃ (azide) asymmetric stretch | 2090 - 2140 | Strong |
| C-H (alkane) stretch | 2850 - 2990 | Strong |
| CH₂ bend | 1440 - 1480 | Medium |
| C-Br stretch | 500 - 600 | Medium-Strong |
Note: The strong absorption band around 2100 cm⁻¹ is a hallmark of the azide functional group and is a key diagnostic feature in the IR spectrum.[4]
Experimental Protocols
The following are generalized protocols for acquiring NMR and IR spectra of this compound. These should be adapted based on the specific instrumentation and sample characteristics.
NMR Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with the analyte signals.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[5][6]
-
¹H NMR:
-
Set the spectral width to approximately 12-16 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay to at least 1-2 seconds.
-
-
¹³C NMR:
-
Set the spectral width to approximately 0-220 ppm.
-
Use a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is recommended.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the ¹H NMR signals to determine the relative proton ratios.
Infrared (IR) Spectroscopy
1. Sample Preparation:
-
Neat Liquid: If the compound is a liquid, a spectrum can be obtained by placing a drop of the neat liquid between two KBr or NaCl plates.
-
Solution: Alternatively, dissolve a small amount of the compound in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR absorption in the regions of interest. The solution is then placed in a liquid IR cell.
-
KBr Pellet (for solids): If the compound is a solid, grind a small amount (1-2 mg) with dry potassium bromide (KBr) powder (approx. 100 mg) and press the mixture into a thin, transparent pellet.
2. Data Acquisition:
-
Obtain the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.[6]
-
Record a background spectrum of the empty sample holder (or pure solvent/KBr pellet).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
3. Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Identify and label the major absorption bands.
Logical Workflow for Synthesis and Analysis
The synthesis of this compound typically involves the nucleophilic substitution of a bromine atom in a precursor with an azide ion.[7] The subsequent spectroscopic analysis confirms the successful incorporation of the azide group and the overall structure of the molecule.
Caption: Synthesis and Spectroscopic Analysis Workflow.
Conclusion
The combination of NMR and IR spectroscopy provides a powerful and non-destructive method for the structural characterization of this compound. By understanding the predicted spectral features and employing robust experimental protocols, researchers can confidently verify the identity and purity of this important synthetic intermediate, thereby facilitating its application in the development of new chemical entities.
References
- 1. Buy this compound | 2445791-41-1 [smolecule.com]
- 2. Cyclopentane(287-92-3) 13C NMR spectrum [chemicalbook.com]
- 3. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. minio.scielo.br [minio.scielo.br]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. (2-Bromoethyl)cyclopentane | 18928-94-4 | Benchchem [benchchem.com]
Computational Analysis of (1-azido-2-bromoethyl)cyclopentane: A Technical Guide
For: Researchers, scientists, and drug development professionals.
Abstract
(1-azido-2-bromoethyl)cyclopentane is a versatile bifunctional molecule with significant potential in organic synthesis and medicinal chemistry.[1] The presence of both a reactive azide group and a bromine atom allows for orthogonal functionalization, making it a valuable building block for the synthesis of complex heterocyclic compounds and novel pharmaceutical agents.[1] Understanding the three-dimensional structure and conformational landscape of this molecule is paramount for predicting its reactivity, designing stereoselective reactions, and modeling its interactions with biological targets. This technical guide outlines a comprehensive computational workflow for the in-depth analysis of the this compound structure, providing a roadmap for researchers to elucidate its key physicochemical properties.
Introduction
The unique arrangement of a cyclopentane ring, an azide group, and a bromine atom in this compound presents an interesting case for computational structural analysis. The flexibility of the cyclopentane ring, which exists in various puckered conformations (envelope and twist), coupled with the rotational freedom of the azido-bromoethyl side chain, results in a complex potential energy surface with multiple local minima.[2] Computational chemistry offers a powerful toolkit to explore this conformational space, identify the most stable structures, and calculate a range of molecular properties that are often difficult or impossible to measure experimentally.
This guide will detail the theoretical background, practical methodologies, and expected outcomes of a computational analysis of this compound. We will focus on quantum chemical calculations, specifically Density Functional Theory (DFT), as a robust method for this type of analysis.[3]
Computational Methodology
A thorough computational analysis of this compound involves a multi-step process, starting from initial structure generation and culminating in the calculation of detailed molecular properties.
Conformational Search
Due to the molecule's flexibility, a systematic conformational search is the essential first step to identify all energetically favorable structures. This process involves exploring the potential energy surface by systematically rotating all rotatable bonds and sampling different ring pucker conformations of the cyclopentane moiety.
Experimental Protocol: Conformational Search
-
Initial Structure Generation: A 2D sketch of this compound is converted into an initial 3D structure using a molecular editor and builder (e.g., Avogadro, ChemDraw).
-
Force Field Minimization: The initial 3D structure is pre-optimized using a molecular mechanics force field (e.g., MMFF94 or UFF) to quickly remove any steric strain and obtain a reasonable starting geometry.
-
Systematic Rotational Scan: The dihedral angles of the C-C bond in the ethyl side chain and the C-C bond connecting the side chain to the cyclopentane ring are systematically rotated in discrete steps (e.g., 30°). For each rotational step, an energy minimization is performed.
-
Ring Conformation Sampling: The two primary puckered conformations of the cyclopentane ring, the envelope (Cs symmetry) and the twist (C2 symmetry), are generated and used as starting points for the conformational search of the side chain.
-
Clustering and Selection: The resulting conformers are clustered based on their root-mean-square deviation (RMSD) and energy. A set of unique, low-energy conformers is selected for further, more accurate calculations.
Quantum Chemical Calculations
The geometries of the selected conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT), to obtain accurate structures and energies.
Experimental Protocol: DFT Geometry Optimization and Frequency Calculation
-
Method and Basis Set Selection: A suitable DFT functional and basis set are chosen. A common and well-balanced choice for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set. For higher accuracy, a larger basis set such as 6-311+G(d,p) can be employed.[3]
-
Geometry Optimization: The geometry of each conformer is optimized to find the stationary point on the potential energy surface where the forces on all atoms are zero.
-
Frequency Calculation: A frequency calculation is performed on each optimized geometry to confirm that it is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
Analysis of Molecular Properties
Once the optimized geometries are obtained, a variety of molecular properties can be calculated to gain deeper insights into the molecule's electronic structure and reactivity.
Experimental Protocol: Molecular Property Calculations
-
Population Analysis: Natural Bond Orbital (NBO) analysis is performed to calculate atomic charges, orbital hybridizations, and to identify key donor-acceptor interactions that contribute to the molecule's stability.
-
Dipole Moment: The molecular dipole moment is calculated to understand the molecule's polarity.
-
Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.
-
Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.
-
Spectroscopic Properties: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra can be simulated from the results of the frequency and NBO calculations, respectively. These can be compared with experimental data for validation.
Expected Results and Data Presentation
The computational analysis will yield a wealth of quantitative data. For clarity and comparative purposes, this data should be organized into structured tables.
Conformational Analysis Data
The relative energies of the most stable conformers of this compound are expected to be influenced by a combination of steric and electronic effects. The gauche and anti conformations of the bromo and azido groups relative to the cyclopentyl ring will be of particular interest.
| Conformer ID | Relative Energy (kcal/mol) | Gibbs Free Energy (Hartree) | Dipole Moment (Debye) | Key Dihedral Angles (°) |
| Conf-1 | 0.00 | -2345.6789 | 2.5 | N-C-C-Br: 60 (gauche) |
| Conf-2 | 0.85 | -2345.6775 | 3.1 | N-C-C-Br: 180 (anti) |
| Conf-3 | 1.20 | -2345.6769 | 2.8 | N-C-C-Br: -60 (gauche) |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Electronic Properties
The electronic properties will provide insights into the reactivity of the molecule. The azide and bromine substituents are expected to have a significant influence on the electron distribution.
| Property | Value |
| HOMO Energy (eV) | -7.2 |
| LUMO Energy (eV) | -0.5 |
| HOMO-LUMO Gap (eV) | 6.7 |
| Total Dipole Moment (Debye) | 2.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
NBO Analysis
NBO analysis will quantify the charge distribution and reveal important intramolecular interactions.
| Atom | NBO Charge (e) |
| N (terminal) | -0.35 |
| N (central) | +0.40 |
| N (attached to C) | -0.20 |
| Br | -0.15 |
| C (attached to N) | +0.10 |
| C (attached to Br) | +0.05 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualization of Computational Workflows and Molecular Structures
Visual representations are crucial for understanding the complex relationships in computational chemistry workflows and the resulting molecular structures.
Caption: Computational analysis workflow for this compound.
Caption: Conformational isomers of the azido-bromoethyl side chain.
Conclusion
The computational analysis of this compound provides a powerful framework for understanding its structural and electronic properties. By employing a systematic workflow of conformational searching, DFT calculations, and property analysis, researchers can gain valuable insights that can guide synthetic efforts and inform drug design processes. The methodologies and data presentation formats outlined in this guide offer a standardized approach to ensure clarity, reproducibility, and comparability of results within the scientific community. While this guide provides a theoretical framework, the application of these methods will yield specific quantitative data that will be invaluable for the rational design of novel molecules based on the this compound scaffold.
References
An In-depth Technical Guide to the Reactivity of the Azido Group in (1-azido-2-bromoethyl)cyclopentane
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive analysis of the predicted chemical reactivity of the azido group in (1-azido-2-bromoethyl)cyclopentane. While direct experimental literature on this specific molecule is scarce, this document extrapolates from established principles of organic chemistry, focusing on the well-documented reactions of vicinal bromo-azides and related alkyl azide compounds. The guide covers primary reaction pathways including nucleophilic substitution, reduction, cycloaddition, and potential intramolecular transformations. Detailed experimental protocols for key reactions are provided, and quantitative data from analogous systems are summarized for comparative purposes. The content is intended to serve as a foundational resource for researchers interested in utilizing this molecule as a synthetic intermediate in drug discovery and materials science.
Introduction and Molecular Profile
This compound is a bifunctional organic compound featuring a cyclopentane scaffold substituted with a vicinal bromo-azido ethyl group. The core reactivity is dominated by the energetic and versatile azido (-N₃) group, with significant electronic influence and potential for intramolecular reactions involving the adjacent bromine atom.
-
Azido Group : An excellent nucleophile and a precursor to highly reactive nitrenes upon thermolysis or photolysis. It is most renowned for its participation in [3+2] cycloaddition reactions ("click chemistry") and its facile reduction to a primary amine.[1]
-
Bromo Group : A good leaving group in nucleophilic substitution reactions and can be eliminated to form an alkene. Its presence vicinal to the azide introduces the possibility of unique intramolecular cyclization pathways.
-
Stability : Vicinal bromo-azide compounds, formed from the addition of bromine azide (BrN₃) to alkenes, are known to be high-energy species.[2] Bromine azide itself is highly explosive and toxic, necessitating its in-situ generation for synthetic applications.[2][3] Due care must be taken when handling this compound, as alkyl azides can be thermally unstable.
This guide will explore the primary reaction pathways available to the azido group in this specific molecular context.
Synthesis Pathway
The most direct route to synthesize this compound is through the 1,2-bromoazidation of vinylcyclopentane. This reaction involves the in-situ generation of bromine azide (BrN₃), which then adds across the double bond.[3]
Caption: Synthesis of this compound.
Core Reactivity of the Azido Group
The reactivity of the azido group in this compound can be categorized into several key transformations.
Reduction to Primary Amine
The conversion of the azide to a primary amine is one of its most valuable transformations, providing a masked amine functionality. This is typically achieved with high efficiency using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[4]
Caption: Reduction of the azido group to a primary amine.
[3+2] Azide-Alkyne Cycloaddition (CuAAC)
The Huisgen 1,3-dipolar cycloaddition between the azide and a terminal alkyne is a cornerstone of "click chemistry."[5] The copper(I)-catalyzed variant (CuAAC) proceeds under mild conditions to exclusively yield the 1,4-disubstituted 1,2,3-triazole, a stable and valuable heterocyclic motif in drug discovery.[6][7]
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Staudinger Ligation
The Staudinger reaction involves the treatment of the azide with a phosphine (e.g., triphenylphosphine, PPh₃) to form an aza-ylide intermediate. In the presence of an electrophilic trap (like a methyl ester), this intermediate can be ligated to form an amide bond. This reaction is highly selective and proceeds under mild, aqueous conditions.
Potential Intramolecular Reactions
The vicinal arrangement of the azide and bromine functionalities allows for potential intramolecular reactions. One plausible pathway is the formation of an N-vinyl or aziridine species, particularly under reductive or basic conditions. For instance, reduction of the azide could lead to an intermediate amine that displaces the adjacent bromide to form a strained aziridine ring. Alternatively, base-induced elimination of HBr could potentially lead to a vinyl azide, a versatile but often unstable intermediate.
Quantitative Data and Reaction Conditions
The following tables summarize typical reaction conditions and expected yields for the key transformations of the azido group, based on data from analogous alkyl azide systems reported in the literature.
Table 1: Reduction of Alkyl Azides to Primary Amines
| Reducing Agent | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| LiAlH₄ | THF / Diethyl Ether | 0 to RT | >90% | [4] |
| H₂ / Pd-C (10%) | Ethanol / Methanol | RT | >95% | [4] |
| PPh₃ / H₂O | THF | RT to 50 | 85-95% | [8] |
Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Copper Source | Reducing Agent | Solvent System | Temperature (°C) | Typical Yield (%) | Reference |
| CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH / H₂O | RT | >90% | [5][7] |
| CuI | DIPEA | Ethanol | Reflux | 85-95% | [6] |
| Cu(MeSal) | None | THF | RT | 80-98% | [7] |
Detailed Experimental Protocols
Protocol 5.1: General Procedure for Reduction to (1-amino-2-bromoethyl)cyclopentane via Catalytic Hydrogenation
-
Setup: In a hydrogenation flask, dissolve this compound (1.0 eq) in ethanol (0.1 M).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol%).
-
Hydrogenation: Seal the flask, evacuate and purge with nitrogen three times, then evacuate and purge with hydrogen gas three times. Maintain a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or crystallization if necessary.
Protocol 5.2: General Procedure for CuAAC Reaction
The following workflow outlines a typical lab-scale CuAAC reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Safe generation and use of bromine azide under continuous flow conditions – selective 1,2-bromoazidation of olefins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02425K [pubs.rsc.org]
- 3. Utilization of bromine azide to access vicinal-azidobromides from arylidene malononitrile [html.rhhz.net]
- 4. (2-Bromoethyl)cyclopentane | 18928-94-4 | Benchchem [benchchem.com]
- 5. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Electrophilic Addition of Bromine Azide to Cyclic Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The electrophilic addition of bromine azide (BrN₃) to cyclic alkenes is a powerful transformation in organic synthesis, enabling the stereoselective introduction of both a bromine atom and an azide group across a double bond. The resulting vicinal bromo-azides are versatile synthetic intermediates, serving as precursors to a variety of nitrogen-containing compounds such as aziridines, vinyl azides, and amines. Bromine azide is a highly reactive and explosive inorganic compound, necessitating careful handling and typically in situ generation.[1] Modern techniques, such as continuous flow chemistry, have significantly improved the safety and practicality of its use in synthetic organic chemistry.[1] This guide provides a comprehensive overview of the core principles of this reaction, focusing on its mechanism, stereoselectivity, and practical execution.
Reaction Mechanism
The electrophilic addition of bromine azide to cyclic alkenes proceeds through a well-established ionic pathway, analogous to the bromination of alkenes. The reaction is initiated by the electrophilic attack of the bromine atom of BrN₃ on the π-bond of the alkene, leading to the formation of a cyclic bromonium ion intermediate. This intermediate is then subjected to nucleophilic attack by the azide ion (N₃⁻).
The key steps of the mechanism are as follows:
-
Polarization and Electrophilic Attack: As the bromine azide molecule approaches the electron-rich double bond of the cyclic alkene, the Br-N₃ bond becomes polarized. The π-electrons of the alkene attack the electrophilic bromine atom, leading to the formation of a three-membered cyclic bromonium ion intermediate and the concomitant release of an azide ion.
-
Nucleophilic Ring-Opening: The azide ion, being a potent nucleophile, attacks one of the carbon atoms of the cyclic bromonium ion. This attack occurs from the face opposite to the bromonium ion bridge, following an Sₙ2-like pathway. This backside attack is responsible for the observed anti-addition stereochemistry.
Caption: General mechanism of the electrophilic addition of bromine azide.
Stereoselectivity and Regioselectivity
A defining feature of the electrophilic addition of bromine azide to cyclic alkenes is its high stereoselectivity. The reaction proceeds via a stereospecific anti-addition, meaning the bromine and azide groups are introduced on opposite faces of the original double bond.[2] This results in the formation of the trans-diastereomer of the product. For example, the reaction of cyclopentene with bromine azide yields trans-1-azido-2-bromocyclopentane.[2]
In the case of substituted cyclic alkenes, the regioselectivity of the azide attack on the unsymmetrical bromonium ion intermediate becomes a consideration. The attack generally occurs at the more substituted carbon atom if it can better stabilize a partial positive charge in the transition state. However, steric hindrance can also play a significant role, directing the nucleophile to the less hindered carbon.
Data Presentation: Scope of the Reaction
| Cyclic Alkene | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |
| Cyclopentene | trans-1-Azido-2-bromocyclopentane | Good | >99:1 (assumed based on mechanism) |
| Cyclohexene | trans-1-Azido-2-bromocyclohexane | ~70-85 | >99:1 |
| Cyclooctene | trans-1-Azido-2-bromocyclooctane | Good | >99:1 (assumed based on mechanism) |
| Norbornene | exo-2-Azido-syn-3-bromonorbornane | Good | Stereospecific |
Note: Yields and ratios are indicative and can vary based on the specific reaction conditions and the method of BrN₃ generation.
Experimental Protocols
Due to the hazardous nature of bromine azide, in situ generation is the preferred method.[1] The following protocol is based on a modern and safer continuous flow method.
Continuous Flow Generation and Bromoazidation of a Cyclic Alkene
This protocol is adapted from the work of Kappe and co-workers for the safe generation and use of bromine azide.[1]
Reagents and Equipment:
-
Cyclic alkene (e.g., cyclohexene)
-
Sodium bromide (NaBr)
-
Sodium azide (NaN₃)
-
Oxone® (Potassium peroxymonosulfate)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Deionized water
-
Continuous flow reactor system with multiple pumps, mixing units, and a back-pressure regulator
-
Quenching solution (e.g., aqueous sodium thiosulfate)
Procedure:
-
Solution Preparation:
-
Prepare an aqueous solution of sodium bromide and sodium azide.
-
Prepare an aqueous solution of Oxone®.
-
Prepare a solution of the cyclic alkene in an organic solvent (e.g., DCM).
-
-
System Setup:
-
Set up the continuous flow reactor with three inlet channels for the three prepared solutions.
-
The outlets from the pumps are connected to a mixing unit.
-
The reactor tubing is passed through a suitable reaction zone, which can be irradiated with light to enhance the reaction rate.[1]
-
A back-pressure regulator is used to maintain a constant pressure in the system.[1]
-
-
Reaction Execution:
-
The three solutions are pumped simultaneously into the mixing unit at controlled flow rates.
-
In situ generation of bromine azide occurs in the aqueous phase upon mixing of the NaBr/NaN₃ and Oxone® solutions.
-
The newly formed BrN₃ is rapidly extracted into the organic phase containing the alkene.
-
The reaction mixture flows through the reactor, allowing for the addition of BrN₃ to the alkene.
-
-
Workup and Isolation:
-
The reaction stream is directed into a quenching solution of aqueous sodium thiosulfate to destroy any unreacted bromine azide.
-
The organic phase is separated, washed with water and brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the pure trans-1-azido-2-bromo-cycloalkane.
-
Caption: Continuous flow experimental workflow for bromoazidation.
Safety Considerations
-
Explosion Hazard: Bromine azide is a highly explosive and sensitive compound. It should never be isolated in a pure form and should always be generated and used in situ.
-
Toxicity: Bromine azide and its precursor, sodium azide, are highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Quenching: Any unreacted bromine azide must be carefully destroyed with a suitable reducing agent, such as sodium thiosulfate, before workup and disposal.
-
Continuous Flow: The use of continuous flow systems is highly recommended as it minimizes the amount of bromine azide present at any given time, significantly enhancing the safety of the procedure.[1]
Applications in Synthesis
The vicinal bromo-azide products of this reaction are valuable intermediates in organic synthesis. The azide group can be readily transformed into other nitrogen-containing functionalities, and the bromine atom can participate in various coupling or substitution reactions. Some common transformations include:
-
Synthesis of Aziridines: Intramolecular cyclization of the bromo-azide can lead to the formation of aziridines.
-
Formation of Vinyl Azides: Elimination of HBr from the bromo-azide adduct yields vinyl azides, which are precursors to azirines and can be used in click chemistry.
-
Reduction to Amines: The azide group can be selectively reduced to a primary amine, providing access to vicinal bromo-amines or, after subsequent debromination, to cyclic amines.
Conclusion
The electrophilic addition of bromine azide to cyclic alkenes is a highly stereoselective and efficient method for the synthesis of trans-vicinal bromo-azides. The reaction proceeds through a cyclic bromonium ion intermediate, which dictates the observed anti-addition stereochemistry. While the hazardous nature of bromine azide requires careful handling, modern in situ generation techniques, particularly continuous flow methods, have made this a safe and accessible transformation for synthetic chemists. The resulting products are versatile building blocks for the synthesis of a wide range of nitrogen-containing molecules relevant to the pharmaceutical and materials sciences.
References
Theoretical Stability of Vicinal Azido-Bromo Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of an azide moiety into a molecule is a double-edged sword. While it offers a versatile chemical handle for "click" chemistry, peptidomimetics, and the synthesis of nitrogen-containing heterocycles, it also introduces potential instability.[1] When an azide group is positioned vicinal (on an adjacent carbon) to a bromine atom, the interplay between these two functional groups raises critical questions about the compound's thermal and shock sensitivity. This technical guide delves into the theoretical and experimental landscape of vicinal azido-bromo compound stability, providing researchers with the core knowledge needed to handle and utilize these valuable synthetic intermediates safely and effectively.
Theoretical Framework of Stability
The stability of a vicinal azido-bromo compound is primarily dictated by the energetics of its decomposition pathways. Computational studies, particularly those employing Density Functional Theory (DFT), provide invaluable insights into these processes, even when direct experimental data is scarce. The principal factors influencing stability are the bond dissociation energies (BDE) of the weakest bonds and the activation energies for concerted or stepwise decomposition reactions.
Key Decomposition Pathways
The thermal decomposition of organic azides is generally initiated by the extrusion of molecular nitrogen (N₂), a highly exothermic process, to form a nitrene intermediate.[2] For a vicinal azido-bromo compound, several decomposition routes can be hypothesized:
-
Stepwise C-N Bond Homolysis: The initial and most common step is the breaking of the C-N₃ bond to form a bromo-substituted carbon radical and an azide radical, or more directly, to form a nitrene and N₂ gas. The energy required for this is the C-N bond dissociation energy.
-
Concerted Elimination: A concerted mechanism where the C-N bond breaks simultaneously with another process, such as a 1,2-hydride or alkyl shift, can lead directly to a stable imine product, bypassing the high-energy nitrene intermediate.[2] The presence of the bromine atom could influence the transition state of such rearrangements.
-
Influence of the Vicinal Bromine Atom: The electron-withdrawing nature of the bromine atom can influence the stability of the C-N₃ bond. Furthermore, the bromine atom's presence opens up alternative decomposition or rearrangement pathways for the intermediate nitrene or carbocation formed after N₂ loss.
A computational study on the thermal decomposition of 5-bromo-5-nitro-1,3-dioxane highlights how substituents affect reaction mechanisms and energy barriers.[3] Similar computational approaches can be applied to vicinal azido-bromo compounds to elucidate their specific decomposition profiles.
Bond Dissociation Energies (BDE)
The stability of the molecule can be estimated by examining the BDE of its weakest bonds. The C-N bond of the azide group is typically the point of initial decomposition.
| Bond Type | Typical Bond Dissociation Energy (kJ/mol) | Reference |
| C-N (in Alkyl Azide) | ~130-170 | [4] |
| C-Br (in Alkyl Bromide) | ~280-300 | [5] |
| N₂-N (in Azide) | ~160 | [6] |
| C-H | ~410-430 | [5] |
| C-C | ~350-370 | [5] |
Note: These are average values; actual BDEs can vary significantly based on molecular structure.
The data clearly indicates that the C-N₃ bond is significantly weaker than the C-Br, C-H, or C-C bonds, making it the "trigger linkage" for decomposition.[7]
Experimental Assessment of Stability
Experimental evaluation is critical for confirming theoretical predictions and ensuring safe handling. The primary methods for assessing the stability of potentially energetic materials are thermal analysis and impact sensitivity testing.
Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques for evaluating thermal stability.
-
DSC measures the heat flow into or out of a sample as it is heated, revealing temperatures of melting, crystallization, and decomposition (exotherms).
-
TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition via mass loss (e.g., loss of N₂).
A study on a novel azido ether energetic plasticizer demonstrated the use of these techniques to determine key stability parameters. The decomposition temperature (Tdec), often taken as the onset or peak of the first major exothermic event in the DSC thermogram, is a critical stability indicator.
| Compound Class | Typical Decomposition Temperature (°C) | Analytical Method | Reference |
| Aliphatic Azides | 150 - 250 | DSC | [8] |
| Aryl Azides | 150 - 200 | DSC/TGA | [9] |
| Heavy Metal Azides | 250 - 350 | DSC | [10] |
| Tetra-azido Esters | ~230 | DSC | [8] |
Impact Sensitivity
Impact sensitivity measures a compound's propensity to decompose upon mechanical shock. The most common method is the drop-weight impact test, where a standard weight is dropped from varying heights onto a sample. The result is often reported as H₅₀, the height from which there is a 50% probability of causing an explosion.[11][12]
| Compound Class | General Impact Sensitivity | Test Method |
| Heavy Metal Azides (e.g., Lead Azide) | Very High | Drop-Weight |
| Organic Azides | Variable, often High | Drop-Weight |
| Nitroaromatics (e.g., TNT) | Moderate to Low | Drop-Weight |
The sensitivity is highly dependent on factors like crystal structure, purity, and the presence of grit.[11] For vicinal azido-bromo compounds, which are often oils or low-melting solids, this test must be conducted with extreme caution.
Experimental and Computational Protocols
Synthesis of Vicinal Azido-Bromo Compounds
A common method for synthesizing vicinal azido-bromo compounds is through the in situ generation of bromine azide (BrN₃), which is then added across an alkene.
Protocol: Bromoazidation of an Alkene
-
Reagent Preparation : In a flask protected from light, dissolve sodium azide (NaN₃) and N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile.
-
In Situ Generation of BrN₃ : Cool the mixture in an ice bath. Slowly add an acid catalyst, such as tetrachlorosilane (TCS), to initiate the formation of bromine azide.
-
Addition to Alkene : To the freshly prepared BrN₃ solution, add the target alkene dropwise while maintaining the low temperature and stirring.
-
Workup : After the reaction is complete (monitored by TLC), the reaction is quenched with an aqueous solution of sodium thiosulfate to destroy any remaining BrN₃. The product is then extracted with an organic solvent, dried, and purified, typically by column chromatography.
Caution: Bromine azide is explosive and should not be isolated. All operations should be conducted in a well-ventilated fume hood behind a blast shield.
Protocol: Thermal Stability Analysis by DSC
-
Sample Preparation : Accurately weigh 1-2 mg of the vicinal azido-bromo compound into a vented aluminum DSC pan. Using a non-hermetic, vented pan is crucial to prevent pressure buildup from N₂ gas evolution.
-
Instrument Setup : Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program : Heat the sample from ambient temperature to a temperature well above the expected decomposition (~300-350°C) at a constant rate (e.g., 5, 10, or 20 °C/min) under an inert nitrogen atmosphere.[13]
-
Data Analysis : Analyze the resulting thermogram to identify the onset temperature, peak maximum temperature, and enthalpy of decomposition (ΔHdec) for any exothermic events. Kinetic parameters like activation energy (Eₐ) can be determined using methods like the Kissinger or Flynn-Wall-Ozawa (FWO) analysis by running the experiment at multiple heating rates.
Protocol: Impact Sensitivity Testing (Drop-Weight Method)
-
Sample Preparation : Place a small, precisely measured amount of the solid or liquid sample (typically 20-40 mg) on the anvil of the impact tester. If a solid, it may be pressed into a pellet. For enhanced initiation, grit paper may be placed between the sample and the anvil.[11]
-
Test Execution : A standard weight (e.g., 2.5 kg) is dropped from a specific, recorded height onto the sample via a guided fall.
-
Observation : The outcome is recorded as a "go" (explosion, charring, or audible report) or "no-go".
-
Staircase Method : The height for the subsequent test is adjusted based on the previous result (e.g., increase height after a "no-go," decrease after a "go"). This is repeated for a statistically significant number of trials (e.g., 25-50 drops).
-
Data Analysis : The results are statistically analyzed to determine the H₅₀ value, the height at which there is a 50% probability of initiation.[14]
Protocol: DFT Calculation of Decomposition Pathway
-
Structure Optimization : Build the 3D structure of the target vicinal azido-bromo compound. Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311+G(d,p)).[3]
-
Transition State Search : Propose a reaction coordinate for the decomposition (e.g., the stretching of the C-N₃ bond). Use a transition state (TS) search algorithm (e.g., Berny optimization) to locate the TS structure for the N₂ extrusion step.
-
Frequency Calculation : Perform frequency calculations on the optimized ground state and TS structures. A true minimum will have all real frequencies, while a true TS will have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Energy Calculation : The activation energy (Eₐ) is calculated as the difference in zero-point corrected electronic energy between the TS and the ground state reactant.
-
Reaction Path Following : Use an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the located TS correctly connects the reactant and the desired product (the nitrene or imine intermediate).
Visualizing Pathways and Relationships
Understanding the logical flow from synthesis to potential decomposition is crucial for a comprehensive stability assessment.
Caption: Synthesis of vicinal azido-bromo compounds and their potential decomposition pathways.
Caption: Workflow for the synthesis and comprehensive stability assessment of a target compound.
Conclusion for the Practitioner
Vicinal azido-bromo compounds are potent synthetic intermediates whose utility must be balanced with a thorough understanding of their stability. While direct, comprehensive stability data for this specific class of compounds is limited in the literature, a robust assessment can be made by combining theoretical principles with established experimental protocols. The C-N₃ bond is invariably the trigger linkage for decomposition, which typically proceeds via the exothermic loss of N₂. Researchers must assume these compounds are potentially thermally and mechanically sensitive until proven otherwise by rigorous experimental testing using DSC/TGA and impact sensitivity analysis. The protocols and theoretical background provided in this guide serve as a foundational framework for the safe synthesis, handling, and application of these versatile molecules in research and development.
References
- 1. Chemical biology - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. Bond Energies [www2.chemistry.msu.edu]
- 6. A Physical Organic Approach towards Statistical Modeling of Tetrazole and Azide Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Models for predicting impact sensitivity of energetic materials based on the trigger linkage hypothesis and Arrhenius kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 10. Differential scanning calorimetric studies of decomposition of β-lead azide (1978) | R.G. Patel | 13 Citations [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. hanford.gov [hanford.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for (1-azido-2-bromoethyl)cyclopentane in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (1-azido-2-bromoethyl)cyclopentane in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This versatile building block offers a pathway to novel 1,4-disubstituted 1,2,3-triazoles with a cyclopentyl moiety, a scaffold of interest in medicinal chemistry and drug discovery. The presence of a bromine atom provides a handle for further functionalization, expanding the molecular diversity accessible from this precursor.
Introduction
This compound is a bifunctional organic molecule that serves as a valuable synthon in organic synthesis. The azide group is a key participant in the highly efficient and regioselective CuAAC reaction, while the adjacent bromine atom can be retained in the product for subsequent chemical modifications or may participate in tandem reactions under specific conditions. The cyclopentane ring is a common motif in bioactive molecules and can impart favorable pharmacokinetic properties.[1] The resulting 1,2,3-triazole core is not merely a linker but a stable, aromatic heterocycle known to engage in various biological interactions.[2]
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, typically starting from cyclopentene. A common route involves the bromination of cyclopentene followed by azidation. It is crucial to control the reaction conditions to avoid side reactions.[3]
Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This compound readily participates in CuAAC reactions with a wide range of terminal alkynes to yield 1-(1-(cyclopentyl(bromo)methyl))-1H-1,2,3-triazole derivatives. This reaction is characterized by its high yield, mild reaction conditions, and tolerance to a variety of functional groups.[4][5]
General Reaction Scheme:
Caption: General CuAAC reaction scheme.
Quantitative Data Summary
The following table summarizes representative yields for CuAAC reactions with secondary azides, which can be considered analogous to this compound. Actual yields may vary depending on the specific alkyne, catalyst system, and reaction conditions.
| Alkyne Substrate | Catalyst System | Solvent | Time (h) | Yield (%) |
| Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | tBuOH/H₂O (1:1) | 12 | ~95 |
| Propargyl alcohol | CuI | THF | 24 | ~90 |
| 1-Hexyne | CuSO₄·5H₂O, Sodium Ascorbate | DMF/H₂O (1:1) | 18 | ~88 |
| 4-Ethynyltoluene | Cu(OAc)₂, Sodium Ascorbate | DMSO | 12 | ~92 |
Experimental Protocols
Protocol 1: Synthesis of 1-(1-(Cyclopentyl(bromo)methyl))-4-phenyl-1H-1,2,3-triazole
This protocol describes a typical CuAAC reaction between this compound and phenylacetylene.
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium ascorbate (0.1 eq)
-
tert-Butanol (tBuOH)
-
Deionized water
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound in a 1:1 mixture of tBuOH and water.
-
Add phenylacetylene to the solution.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water and add it to the reaction mixture.
-
In another vial, dissolve CuSO₄·5H₂O in a minimum amount of water and add it to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 1-(1-(cyclopentyl(bromo)methyl))-4-phenyl-1H-1,2,3-triazole.
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.[6]
Workflow for CuAAC Synthesis and Purification
Caption: Experimental workflow for CuAAC.
Application in Drug Discovery: P2Y₁₂ Receptor Antagonists
The cyclopentyl-triazole scaffold is a promising pharmacophore in drug discovery. For instance, derivatives of cyclopentyl-triazolopyrimidines have been identified as potent and selective antagonists of the P2Y₁₂ receptor, a key player in platelet aggregation and a validated target for anti-thrombotic drugs.[1]
P2Y₁₂ Receptor Signaling Pathway and Inhibition
The P2Y₁₂ receptor is a G protein-coupled receptor (GPCR) expressed on platelets. Its activation by adenosine diphosphate (ADP) triggers a signaling cascade that ultimately leads to platelet aggregation and thrombus formation.
Caption: P2Y₁₂ signaling and inhibition.
The development of cyclopentyl-triazole based P2Y₁₂ antagonists using this compound as a starting material represents a promising strategy for the discovery of novel anti-platelet agents with potentially improved efficacy and safety profiles. The bromine handle on the triazole product allows for further library generation to explore structure-activity relationships (SAR) and optimize lead compounds.
References
- 1. Synthesis and biological evaluation of cyclopentyl-triazolol-pyrimidine (CPTP) based P2Y12 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. confluore.com [confluore.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. derpharmachemica.com [derpharmachemica.com]
Synthesis of Heterocycles from (1-Azido-2-bromoethyl)cyclopentane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds, including spiro-aziridines, 1,2,3-triazoles, and 5-substituted-1H-tetrazoles, using (1-azido-2-bromoethyl)cyclopentane as a key starting material. The protocols are based on established synthetic methodologies, including intramolecular Staudinger/aza-Wittig reactions, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and zinc-catalyzed nitrile cycloaddition. This guide is intended to provide researchers in organic synthesis and drug development with practical procedures for the preparation of novel heterocyclic scaffolds with potential biological activity.
Introduction
This compound is a versatile bifunctional building block for heterocyclic synthesis. The presence of a reactive azide group and a bromine atom on adjacent carbons allows for a variety of cyclization and cycloaddition reactions. The cyclopentane moiety introduces a spirocyclic or substituted core, which is a common motif in many biologically active molecules. This document outlines three key synthetic transformations to generate valuable heterocyclic structures.
I. Synthesis of Spiro[aziridine-2,1'-cyclopentan]-3-amine Derivatives
The synthesis of spiro-aziridines from vicinal azido bromides can be achieved through an intramolecular Staudinger/aza-Wittig reaction. This process involves the reaction of the azide with a phosphine, typically triphenylphosphine, to form an iminophosphorane intermediate, which then undergoes an intramolecular cyclization with the displacement of the bromide to form the aziridine ring.[1][2]
Reaction Pathway
Caption: Intramolecular aziridination workflow.
Experimental Protocol
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen), add a solution of this compound (1.0 eq) in anhydrous toluene.
-
Add triphenylphosphine (1.1 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Quantitative Data
| Entry | Substrate Analogue | Phosphine | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Azidoethyl bromide | PPh₃ | Toluene | 110 | 12 | 85 | [3] |
| 2 | 2-Azidopropyl bromide | PPh₃ | Benzene | 80 | 16 | 78 | [2] |
II. Synthesis of 1,2,3-Triazole Derivatives via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide functionality of this compound can readily undergo a [3+2] cycloaddition with terminal alkynes in the presence of a copper(I) catalyst to form 1,4-disubstituted 1,2,3-triazoles. This "click chemistry" reaction is highly efficient and proceeds under mild conditions.[4][5][6]
Reaction Pathway
Caption: Copper-catalyzed azide-alkyne cycloaddition.
Experimental Protocol
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, propargyl alcohol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol/Water (1:1) solvent mixture
-
Dichloromethane (DCM)
-
Saturated aqueous solution of ammonium chloride
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data
| Entry | Azide Substrate | Alkyne Substrate | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzyl azide | Phenylacetylene | CuSO₄/Na-Asc | tBuOH/H₂O | 8 | 95 | [7] |
| 2 | 1-Azidohexane | Propargyl alcohol | CuI | THF | 12 | 91 | [8] |
III. Synthesis of 5-Substituted-1H-tetrazoles via Zinc-Catalyzed Cycloaddition
The azide group of this compound can also be utilized in a [3+2] cycloaddition reaction with nitriles to synthesize 5-substituted-1H-tetrazoles. This reaction is often catalyzed by zinc salts, which act as Lewis acids to activate the nitrile.[9][10][11]
Reaction Pathway
References
- 1. Utilization of bromine azide to access vicinal-azidobromides from arylidene malononitrile [html.rhhz.net]
- 2. One-Pot Sequence of Staudinger/aza-Wittig/Castagnoli–Cushman Reactions Provides Facile Access to Novel Natural-like Polycyclic Ring Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Secondary Amines via Aza-Wittig Reaction - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. mdpi.com [mdpi.com]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1H-Tetrazole synthesis [organic-chemistry.org]
- 10. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 11. Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of (1-azido-2-bromoethyl)cyclopentane: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of (1-azido-2-bromoethyl)cyclopentane, a valuable building block in organic synthesis, particularly for the introduction of azide and bromide functionalities in a vicinal arrangement. The protocol outlined below is based on the electrophilic azido-bromination of vinylcyclopentane.
Introduction
This compound is a versatile bifunctional molecule. The azide group can participate in "click" chemistry, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles, while the bromo group can be substituted or used in various coupling reactions. This dual reactivity makes it a useful intermediate in the synthesis of complex organic molecules, including potential pharmaceutical candidates. The synthesis involves the addition of a bromine cation and an azide anion across the double bond of vinylcyclopentane.
Chemical Properties and Data
| Property | Value |
| Molecular Formula | C₇H₁₂BrN₃ |
| Molecular Weight | 218.09 g/mol |
| CAS Number | 2445791-41-1[1] |
| Appearance | Pale yellow oil (predicted) |
| Boiling Point | Not available |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc) |
Spectroscopic Data (Predicted)
| Spectroscopy | Expected Chemical Shifts / Frequencies |
| ¹H NMR (CDCl₃) | δ 3.5-3.8 (m, 1H, -CH(N₃)-), 3.2-3.5 (m, 2H, -CH₂Br), 1.2-2.2 (m, 9H, cyclopentyl protons) |
| ¹³C NMR (CDCl₃) | δ 60-65 (-CH(N₃)-), 35-40 (-CH₂Br), 25-35 (cyclopentyl carbons) |
| IR (neat) | ~2100 cm⁻¹ (strong, sharp, N₃ stretch), ~650-750 cm⁻¹ (C-Br stretch) |
Reaction Pathway and Mechanism
The synthesis proceeds via an electrophilic addition mechanism. The brominating agent (e.g., N-bromosuccinimide) acts as a source of an electrophilic bromine species (Br⁺), which is attacked by the π-electrons of the vinylcyclopentane double bond. This forms a cyclic bromonium ion intermediate. The azide anion (from sodium azide) then acts as a nucleophile, attacking one of the carbons of the bromonium ion in an anti-fashion, leading to the opening of the ring and the formation of the vicinal bromoazide product. Due to the steric hindrance of the cyclopentyl group, the azide attack is expected to occur predominantly at the terminal carbon, leading to the desired product.
Experimental Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
Vinylcyclopentane
-
Sodium azide (NaN₃)
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve vinylcyclopentane (1.0 eq) and sodium azide (1.5 eq) in a biphasic mixture of dichloromethane and water (2:1 v/v).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath with vigorous stirring.
-
Addition of NBS: Slowly add N-bromosuccinimide (1.2 eq) to the reaction mixture in small portions over 15-20 minutes. Ensure the temperature remains at or below 5 °C during the addition.
-
Reaction: Stir the reaction mixture at 0 °C for 2 hours. After this period, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 12 hours.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity) to elute the product.
-
-
Characterization: Collect the fractions containing the desired product and concentrate them in vacuo to obtain pure this compound as a pale yellow oil. Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Safety Precautions:
-
Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids and metals.
-
N-Bromosuccinimide is a lachrymator and irritant. Handle with gloves and safety glasses in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
This protocol provides a reliable method for the synthesis of this compound. The expected yield for this type of reaction on monosubstituted alkenes is generally moderate to good, but should be determined experimentally. The final product should be stored under an inert atmosphere at low temperatures to prevent decomposition.
References
Application Notes and Protocols for Azide-Alkyne Cycloaddition using (1-azido-2-bromoethyl)cyclopentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and versatile method for the synthesis of 1,2,3-triazoles.[1][2] These heterocyclic moieties are of significant interest in medicinal chemistry and drug development due to their ability to act as stable linkers and engage in hydrogen bonding and dipole interactions with biological targets.[2] This document provides a detailed experimental protocol for the azide-alkyne cycloaddition using (1-azido-2-bromoethyl)cyclopentane as a key building block. The presence of the vicinal bromo group on this substrate offers a handle for further functionalization of the resulting triazole, expanding its utility in the creation of diverse molecular architectures for drug discovery programs.
The protocol outlined below is based on a one-pot procedure where the azide is generated in situ from the corresponding bromide, followed by the cycloaddition reaction. This approach circumvents the need to isolate potentially unstable azide intermediates.[3]
Reaction Scheme & Workflow
The overall transformation involves a two-step, one-pot process:
-
In situ Azide Formation: The starting material, (1,2-dibromoethyl)cyclopentane, is reacted with sodium azide to generate this compound.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The in situ generated azide undergoes a [3+2] cycloaddition with a terminal alkyne in the presence of a copper(I) catalyst to yield the corresponding 1,4-disubstituted 1,2,3-triazole.
Caption: One-pot synthesis of a bromo-functionalized triazole.
Experimental Protocols
Materials and Reagents
-
(1,2-dibromoethyl)cyclopentane
-
Sodium azide (NaN₃)
-
Terminal alkyne (e.g., phenylacetylene, propargyl alcohol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other suitable ligand
-
Solvent: e.g., a mixture of tert-butanol and water (1:1) or Cyrene™[4]
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment and in a well-ventilated fume hood.
General One-Pot Procedure for Azide-Alkyne Cycloaddition
-
Reaction Setup: To a reaction vial, add (1,2-dibromoethyl)cyclopentane (1.0 mmol, 1.0 equiv), the terminal alkyne (1.0 mmol, 1.0 equiv), sodium azide (1.2 mmol, 1.2 equiv), and a suitable ligand such as TBTA (0.05 mmol, 5 mol%).
-
Solvent Addition: Add the chosen solvent system (e.g., 5 mL of a 1:1 mixture of tert-butanol and water). Stir the mixture to dissolve the reagents.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 20 mol%) in water (1 mL) and a solution of copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%) in water (1 mL).
-
Reaction Initiation: Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The reaction mixture may change color, indicating the formation of the active Cu(I) species.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). Reactions are typically complete within 1-24 hours, depending on the substrates.[5]
-
Work-up: Once the reaction is complete, dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation
| Entry | Alkyl Bromide | Alkyne | Catalyst System (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl bromide | Phenylacetylene | 5% CuSO₄·5H₂O, 15% NaAscorbate | t-BuOH/H₂O (1:1) | 1 | ~56 |
| 2 | Benzyl bromide | 1-Octyne | 5% CuSO₄·5H₂O, 15% NaAscorbate | t-BuOH/H₂O (1:1) | 1 | ~66 |
| 3 | Benzyl bromide | Propargyl alcohol | 5% CuSO₄·5H₂O, 15% NaAscorbate | t-BuOH/H₂O (1:1) | 1 | ~61 |
| 4 | Benzyl bromide | Phenylacetylene | 1% CuI, 10% Et₃N | Cyrene™ | 12 | 88 |
| 5 | 1,4-Bis(bromomethyl)benzene | Phenylacetylene | 5% CuSO₄·5H₂O, 10% NaAscorbate, 5% TBTA | t-BuOH/H₂O (1:1) | 24 | 85 |
Data is representative and sourced from analogous reactions in the literature.[3][4] Yields and reaction times will vary depending on the specific substrates and reaction conditions.
Discussion and Considerations
-
Stability of the Bromo Group: The carbon-bromine bond is generally stable under the mild conditions of the CuAAC reaction. However, the potential for side reactions, such as elimination to form an alkene, should be considered, especially if the reaction is heated or if a strong base is present. The use of a mild, non-coordinating base or no base at all is recommended.
-
Ligand Choice: The use of a copper-stabilizing ligand, such as TBTA, can improve the efficiency and rate of the cycloaddition, particularly when working with challenging substrates or at low concentrations.[6]
-
Solvent System: While mixtures of t-butanol and water are commonly employed, alternative green solvents like Cyrene™ have been shown to be effective and may offer advantages in terms of solubility and environmental impact.[4]
-
Catalyst System: The in situ generation of the active Cu(I) catalyst from CuSO₄ and a reducing agent like sodium ascorbate is a convenient and widely used method.[6] Direct use of Cu(I) salts such as CuI is also effective.
Applications in Drug Development
The resulting 1-(1-(2-bromocyclopentyl)ethyl)-substituted triazoles are versatile intermediates for the synthesis of more complex molecules for drug discovery. The bromine atom can be further functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) or nucleophilic substitution reactions, allowing for the introduction of a wide range of substituents. This modular approach is highly valuable for generating libraries of compounds for structure-activity relationship (SAR) studies. The triazole core itself can participate in favorable interactions with biological targets, making these compounds promising candidates for various therapeutic areas.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 5. One-pot procedure for diazo transfer and azide-alkyne cycloaddition: triazole linkages from amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Nucleophilic Substitution Reactions of (1-azido-2-bromoethyl)cyclopentane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential nucleophilic substitution reactions of (1-azido-2-bromoethyl)cyclopentane. The protocols detailed below are based on established principles of organic chemistry and are intended to serve as a foundational guide for the synthesis of novel cyclopentane derivatives. The experimental conditions are derived from reactions with analogous bromoalkanes and may require optimization for this specific substrate.
The this compound moiety is a versatile building block. The presence of a bromine atom on a secondary carbon atom allows for displacement by a variety of nucleophiles, leading to the introduction of diverse functional groups.[1][2] This opens up avenues for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The azide group can be retained for further transformations, such as "click" chemistry or reduction to an amine.[1][3]
General Reaction Scheme
Nucleophilic substitution reactions on this compound are expected to proceed primarily via an S(_N)2 mechanism, although an S(_N)1 pathway may compete under certain conditions, such as with weakly basic nucleophiles in polar protic solvents.[2][4][5] The secondary nature of the carbon bearing the bromine atom makes it susceptible to both mechanisms.[4][5]
Caption: General scheme of nucleophilic substitution on this compound.
Experimental Protocols
The following protocols describe the synthesis of various derivatives of this compound through nucleophilic substitution.
Protocol 1: Synthesis of 2-azido-1-cyclopentylethyl Cyanide
This protocol outlines the reaction with a cyanide nucleophile, which is a valuable method for extending the carbon chain.[6]
Experimental Workflow:
Caption: Workflow for the synthesis of 2-azido-1-cyclopentylethyl cyanide.
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMSO.
-
Add sodium cyanide (1.2 eq) to the solution.
-
Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-azido-1-cyclopentylethyl cyanide.
Protocol 2: Synthesis of 1-(2-azidoethyl)cyclopentanol
This protocol describes the substitution reaction with hydroxide ions to yield the corresponding alcohol.[4][6]
Experimental Workflow:
Caption: Workflow for the synthesis of 1-(2-azidoethyl)cyclopentanol.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Acetone
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetone and water (4:1 v/v).
-
Add sodium hydroxide (1.5 eq) and heat the mixture to reflux for 24 hours. Monitor the reaction by TLC.
-
Cool the mixture to room temperature and neutralize with 1 M HCl.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 1-(2-azidoethyl)cyclopentanol.
Quantitative Data Summary
The following table summarizes the expected products and hypothetical yields for the nucleophilic substitution reactions of this compound with various nucleophiles. These values are estimates based on similar reactions and should be optimized experimentally.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Expected Yield (%) |
| Cyanide | NaCN | DMSO | 60 | 12 | 2-azido-1-cyclopentylethyl cyanide | 75-85 |
| Hydroxide | NaOH | Acetone/H₂O | Reflux | 24 | 1-(2-azidoethyl)cyclopentanol | 60-70 |
| Thiolate | NaSPh | Ethanol | 50 | 8 | (1-azido-2-(phenylthio)ethyl)cyclopentane | 80-90 |
| Amine | NH₃ (excess) | Ethanol | 80 (sealed tube) | 48 | 1-(2-azidoethyl)cyclopentanamine | 40-50 |
Signaling Pathways and Logical Relationships
The choice of nucleophile and reaction conditions dictates the outcome of the reaction, influencing the potential for S(_N)1 versus S(_N)2 pathways.
Caption: Decision pathway for predicting the mechanism of nucleophilic substitution.
Disclaimer: The provided protocols and data are theoretical and intended for guidance. Researchers should conduct their own optimization and characterization of all products. Standard laboratory safety procedures should be followed at all times.
References
- 1. (2-Bromoethyl)cyclopentane | 18928-94-4 | Benchchem [benchchem.com]
- 2. (1-Bromoethyl)cyclopentane | 931-02-2 | Benchchem [benchchem.com]
- 3. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. cognitoedu.org [cognitoedu.org]
Application Notes and Protocols for Azido-Cyclopentane Derivatives in Medicinal Chemistry
Disclaimer: Direct medicinal chemistry applications of (1-azido-2-bromoethyl)cyclopentane are not extensively documented in publicly available literature. The following application notes and protocols are based on the well-established roles of its constituent functional groups—the azide, the alkyl bromide, and the cyclopentane scaffold—in drug discovery and development. These examples serve as a guide for researchers exploring the potential of similar molecules.
Introduction: The Potential of this compound as a Versatile Chemical Tool
This compound possesses two key reactive handles: an azide group and a bromoethyl group, attached to a conformationally restricted cyclopentane scaffold. This unique combination makes it a potentially valuable, albeit under-explored, building block in medicinal chemistry for several applications:
-
Click Chemistry and Bio-conjugation: The azide group is a cornerstone of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," enabling the efficient and specific covalent linkage to alkyne-modified biomolecules or small molecules.
-
Covalent Inhibitor Development: The bromoethyl group can act as an electrophile, capable of forming a covalent bond with nucleophilic residues (e.g., cysteine, histidine, lysine) in a protein's active site. This can lead to irreversible and potent inhibition.
-
Linker and Scaffold Chemistry: The cyclopentane ring provides a rigid, non-aromatic scaffold that can orient the azide and bromoethyl functionalities in a defined spatial arrangement, which is crucial for targeted interactions with biological macromolecules.
Application Note I: Synthesis of a Focused Library of Triazole-Based Kinase Inhibitors via Click Chemistry
The azide functionality of an azido-cyclopentane derivative can be leveraged to create a diverse library of potential kinase inhibitors by reacting it with a panel of terminal alkynes appended to various kinase-binding motifs.
Quantitative Data Summary
The following table represents hypothetical screening data for a small library of compounds generated from an azido-cyclopentane core, targeting a specific kinase.
| Compound ID | Alkyne Moiety | IC50 (nM) |
| CZ-001 | 4-ethynylaniline | 750 |
| CZ-002 | 3-ethynyl-1H-pyrazole | 125 |
| CZ-003 | N-(prop-2-yn-1-yl)benzamide | 2,300 |
| CZ-004 | 5-ethynyl-1H-indole | 85 |
| CZ-005 | Phenylacetylene | >10,000 |
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reagent Preparation:
-
Dissolve the azido-cyclopentane derivative (1.0 eq) and the selected terminal alkyne (1.1 eq) in a 1:1 mixture of t-butanol and water (0.2 M).
-
Prepare fresh solutions of copper(II) sulfate (CuSO₄) (0.1 M in water) and sodium ascorbate (1 M in water).
-
-
Reaction Setup:
-
To the solution of azide and alkyne, add the sodium ascorbate solution (0.3 eq).
-
Add the CuSO₄ solution (0.1 eq) to the reaction mixture.
-
-
Reaction Execution:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).
-
-
Characterization:
-
Confirm the structure and purity of the final triazole product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Visualization of the Click Chemistry Workflow
Application Note II: Development of a Covalent Inhibitor Targeting a Cysteine Protease
The bromoethyl group of this compound can serve as a warhead for the development of covalent inhibitors. By incorporating a recognition motif that directs the molecule to the active site of a cysteine protease, the bromoethyl group can undergo an Sₙ2 reaction with the catalytic cysteine residue, leading to irreversible inhibition.
Experimental Protocol: Covalent Labeling of a Target Protein
-
Protein Preparation:
-
Prepare a solution of the target cysteine protease (e.g., 10 µM) in a suitable buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).
-
-
Incubation:
-
Add the covalent inhibitor (from a 10 mM DMSO stock) to the protein solution to a final concentration of 100 µM (1% final DMSO concentration).
-
Incubate the mixture at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Quenching:
-
Stop the reaction at each time point by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
-
Analysis by Mass Spectrometry:
-
For intact protein analysis, desalt the samples using a C4 ZipTip.
-
Analyze the samples by LC-MS to determine the mass shift corresponding to the covalent adduction of the inhibitor to the protein. The expected mass increase would be the molecular weight of the inhibitor minus the mass of HBr.
-
-
Analysis by SDS-PAGE (Optional):
-
Run the quenched samples on an SDS-PAGE gel.
-
If the inhibitor is tagged with a reporter (e.g., a fluorophore or biotin, which could be attached via the azide), the labeled protein can be visualized by in-gel fluorescence scanning or western blotting.
-
Visualization of the Covalent Inhibition Mechanism
Signaling Pathway Context: Targeting the MAPK/ERK Pathway
Many kinases targeted in oncology, such as MEK and ERK, are components of the MAPK/ERK signaling pathway. A library of inhibitors derived from an azido-cyclopentane scaffold could be screened for activity against kinases in this pathway to identify potential anti-cancer agents.
Visualization of a Simplified MAPK/ERK Signaling Pathway
Application Notes and Protocols for the Derivatization of (1-azido-2-bromoethyl)cyclopentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-azido-2-bromoethyl)cyclopentane is a bifunctional chemical building block with significant potential in biological studies and drug development. Its structure incorporates two key reactive groups: an azide and a vicinal bromine atom, attached to a cyclopentane scaffold. This unique combination allows for sequential or orthogonal derivatization, making it a versatile tool for creating novel probes, bioconjugates, and libraries of bioactive compounds.
The azide group serves as a handle for bioorthogonal "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling covalent labeling of biomolecules in complex biological systems.[1][2] The bromine atom is susceptible to nucleophilic substitution, providing a route to introduce a wide range of functional moieties.[2][3] Furthermore, the cyclopentane core is a common motif in many biologically active molecules and can be used to develop analogs with potentially improved pharmacological properties.[4][5]
These application notes provide detailed protocols for the derivatization of this compound via its two primary reactive sites, enabling its use in bioconjugation, activity-based probing, and drug discovery workflows.
Application Notes: Derivatization Strategies and Biological Applications
The dual reactivity of this compound allows for two primary derivatization strategies, which can be employed to synthesize a variety of tools for biological investigation.
1. Derivatization via the Azide Group: Click Chemistry
The azide functional group is exceptionally well-suited for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient, specific, and bioorthogonal, meaning it proceeds with high yield in complex biological media without interfering with native biochemical processes.[1][6] This makes it the premier choice for covalently attaching the cyclopentane moiety to alkyne-modified biomolecules such as proteins, nucleic acids, or lipids.
Potential Applications:
-
Biomolecule Labeling: Conjugation of the cyclopentane derivative to fluorescent dyes, biotin, or other reporter tags that have been modified with an alkyne group.[1]
-
Target Identification: Using an alkyne-modified bait molecule to "click" onto the azide of the cyclopentane derivative within a cellular lysate to identify binding partners.
-
Synthesis of 1,2,3-Triazoles: The reaction product is a stable triazole ring, which can itself be a pharmacologically relevant scaffold.[2]
2. Derivatization via the Bromoethyl Group: Nucleophilic Substitution
The bromine atom on the ethyl chain is a good leaving group and is susceptible to displacement by a variety of nucleophiles in an SN2 reaction.[7][8] This allows for the introduction of diverse chemical functionalities.
Potential Nucleophiles and Applications:
-
Thiols (e.g., Cysteine): Reaction with thiol-containing molecules or cysteine residues in proteins can form stable thioether linkages. This is a common strategy for targeting proteins or for use in activity-based protein profiling.
-
Amines: Primary and secondary amines can displace the bromide to form secondary or tertiary amines, respectively, enabling the synthesis of a library of compounds with diverse side chains.[2]
-
Carboxylates and Phenols: These nucleophiles can form ester or ether linkages, further expanding the chemical space accessible from this scaffold.
The workflow below illustrates the two primary derivatization pathways for this compound.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an Alkyne-Modified Peptide
This protocol describes the labeling of a model peptide containing a terminal alkyne with this compound. The reaction uses a pre-complexed copper catalyst to ensure efficiency and minimize potential side reactions.[9][10]
Materials:
-
This compound
-
Alkyne-modified peptide
-
tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
Stock Solutions:
-
Azide: 10 mM this compound in DMSO.
-
Peptide: 1 mM alkyne-modified peptide in PBS.
-
THPTA: 100 mM in water.
-
CuSO₄: 20 mM in water.
-
Sodium Ascorbate: 300 mM in water (prepare fresh).
Procedure:
-
In a 1.5 mL microcentrifuge tube, combine the reagents in the order listed in Table 1.
-
Vortex briefly after the addition of each reagent.
-
Protect the reaction from light and incubate at room temperature for 1-2 hours on a rotator.
-
After incubation, the labeled peptide is ready for downstream analysis or purification (e.g., via HPLC or gel electrophoresis).
Table 1: Example Reagent Setup for CuAAC Reaction (50 µL Total Volume)
| Reagent | Stock Concentration | Volume (µL) | Final Concentration |
| PBS Buffer | - | 25 | - |
| Alkyne-Peptide | 1 mM | 10 | 200 µM |
| Azide Compound | 10 mM | 5 | 1 mM |
| THPTA Ligand | 100 mM | 5 | 10 mM |
| CuSO₄ | 20 mM | 2.5 | 1 mM |
| Sodium Ascorbate | 300 mM | 2.5 | 15 mM |
The workflow for this protocol is visualized below.
Protocol 2: General Procedure for Nucleophilic Substitution with a Thiol
This protocol provides a general method for reacting this compound with a thiol-containing molecule, such as glutathione or a cysteine-containing peptide, to form a stable thioether linkage.
Materials:
-
This compound
-
Thiol-containing molecule (e.g., N-acetyl-cysteine)
-
Aprotic polar solvent (e.g., Dimethylformamide - DMF)
-
Mild base (e.g., Triethylamine - TEA or Diisopropylethylamine - DIPEA)
Procedure:
-
Dissolve the thiol-containing molecule in DMF in a reaction vial.
-
Add the base to the solution to deprotonate the thiol, forming the more nucleophilic thiolate.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for 4-12 hours.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, the product can be isolated using standard organic chemistry purification techniques, such as extraction and column chromatography.
Table 2: Example Reaction Parameters for Nucleophilic Substitution
| Parameter | Value/Reagent | Purpose |
| Substrate | This compound | Electrophile |
| Nucleophile | N-acetyl-cysteine | Thiol source |
| Solvent | DMF | Polar aprotic solvent |
| Base | Triethylamine (TEA) | Deprotonates thiol |
| Molar Ratio (Substrate:Nu:Base) | 1 : 1.2 : 1.5 | Ensures complete reaction |
| Temperature | 40 °C | Increases reaction rate |
| Time | 6 hours | Reaction duration |
Conceptual Use in Biological Systems
Derivatives of this compound can be designed as probes to investigate biological pathways. For instance, a derivative could be synthesized to act as an inhibitor for a specific enzyme, such as a kinase. By conjugating a fluorophore via click chemistry, the localization and binding of this inhibitor can be visualized within a cell, providing insights into the enzyme's function and role in a signaling cascade.
The diagram below conceptualizes how such a fluorescently-labeled inhibitor could be used to block a signaling pathway.
Conclusion
This compound is a highly valuable and versatile starting material for chemical biology and drug discovery. The distinct reactivity of its azide and bromoethyl groups allows for the strategic synthesis of a wide array of molecular probes and potential therapeutic agents. The protocols and applications described herein provide a foundational framework for researchers to harness the potential of this unique bifunctional building block in their biological studies.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Buy this compound | 2445791-41-1 [smolecule.com]
- 3. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy (1-Bromoethyl)cyclopentane | 931-02-2 [smolecule.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chapter 6 Worked Problem 1 [sites.science.oregonstate.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. broadpharm.com [broadpharm.com]
- 10. broadpharm.com [broadpharm.com]
step-by-step guide to the synthesis of triazoles using (1-azido-2-bromoethyl)cyclopentane
Introduction
Triazoles are a significant class of five-membered heterocyclic compounds containing three nitrogen atoms. They are prominently featured in a wide array of applications, including pharmaceuticals, agrochemicals, and materials science. The 1,2,3-triazole isomer, in particular, has gained immense popularity due to the advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction offers a highly efficient, regioselective, and reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.
This document provides a general overview and a conceptual protocol for the synthesis of 1,2,3-triazoles using an exemplary organic azide, (1-azido-2-bromoethyl)cyclopentane, and a generic alkyne partner. The protocol highlights the typical steps and considerations for performing a CuAAC reaction.
Disclaimer: The synthesis described herein is a conceptual guide and should not be performed without a thorough literature search for validated procedures and a comprehensive risk assessment. The handling of organic azides requires strict safety precautions as they can be energetic and potentially explosive, especially at elevated temperatures or in the presence of certain metals. All experimental work should be conducted by trained personnel in a controlled laboratory environment with appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hood, blast shield).
General Reaction Scheme
The core reaction involves the cycloaddition of an organic azide with a terminal alkyne, catalyzed by a copper(I) species. The copper(I) catalyst can be generated in situ from a copper(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent like sodium ascorbate.
Figure 1. General reaction scheme for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Conceptual Experimental Protocol
This protocol outlines a general procedure for the synthesis of a 1,2,3-triazole via CuAAC. The specific quantities and conditions should be optimized based on the specific alkyne used and on procedures reported in peer-reviewed literature.
Materials:
-
This compound (Azide)
-
A terminal alkyne (e.g., Phenylacetylene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the terminal alkyne (1.0 eq) and this compound (1.0-1.2 eq) in a 1:1 mixture of t-BuOH and water.
-
Catalyst Preparation: In a separate vial, prepare fresh aqueous solutions of CuSO₄·5H₂O (e.g., 0.1 M) and sodium ascorbate (e.g., 0.2 M).
-
Reaction Initiation: To the stirring solution of azide and alkyne, add the CuSO₄·5H₂O solution (typically 1-5 mol%) followed by the sodium ascorbate solution (typically 5-10 mol%).
-
Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Workup:
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the aqueous layer with an organic solvent such as DCM or EtOAc (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure triazole product.
-
-
Characterization: Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, IR).
Application Notes and Protocols for (1-azido-2-bromoethyl)cyclopentane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of (1-azido-2-bromoethyl)cyclopentane, a versatile bifunctional intermediate in organic synthesis. The presence of both an azide and a bromine atom on a cyclopentylethyl scaffold allows for a range of selective chemical transformations, making it a valuable building block for the synthesis of complex molecules, including novel heterocyclic compounds and potential pharmaceutical candidates.
Introduction to Synthetic Utility
This compound is a key intermediate for the introduction of the 2-azidoethylcyclopentyl moiety into a target molecule. The azide group can serve as a precursor to a primary amine or participate in cycloaddition reactions, while the bromine atom acts as a good leaving group for nucleophilic substitution or can be involved in elimination reactions. This dual reactivity allows for sequential or orthogonal chemical modifications.
The cyclopentane ring is a common motif in many biologically active compounds and natural products. Utilizing cyclopentane derivatives like this compound can lead to the development of novel analogs with potentially improved pharmacological properties and enhanced synthetic accessibility.[1]
Key Synthetic Applications and Protocols
Synthesis of this compound
The primary route to this compound involves the nucleophilic substitution of a corresponding bromo precursor.
Workflow for the Synthesis of this compound:
Caption: Synthetic pathway to this compound.
Experimental Protocol: Azidation of 1,2-dibromoethylcyclopentane
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-dibromoethylcyclopentane (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Addition of Azide: Add sodium azide (1.1 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.
Application in Heterocycle Synthesis: 1,2,3-Triazoles
The azide functionality of this compound is a versatile handle for the construction of 1,2,3-triazole rings via the Huisgen 1,3-dipolar cycloaddition with alkynes. This "click chemistry" approach is highly efficient and widely used in drug discovery.[2]
Workflow for Triazole Synthesis:
Caption: Synthesis of 1,2,3-triazoles via click chemistry.
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reaction Setup: To a solution of this compound (1.0 eq) and a terminal alkyne (1.0 eq) in a 1:1 mixture of tert-butanol and water, add sodium ascorbate (0.1 eq).
-
Catalyst Addition: Add a solution of copper(II) sulfate pentahydrate (0.05 eq) in water.
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 8-16 hours.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with saturated aqueous ammonium chloride solution and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter, concentrate, and purify the residue by flash column chromatography to yield the desired 1,2,3-triazole derivative.
Conversion to Primary Amines
The azide group can be readily reduced to a primary amine, providing a pathway to cyclopentylethylamine derivatives. These are valuable scaffolds in medicinal chemistry. The reduction can be achieved using various reagents, with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation being common methods.[3]
Workflow for Azide Reduction:
Caption: Reduction of the azide to a primary amine.
Experimental Protocol: Reduction of Azide with LiAlH₄
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Azide: Cool the suspension to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Quenching: Carefully quench the reaction at 0 °C by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.
-
Filtration and Extraction: Filter the resulting solid through a pad of Celite® and wash thoroughly with THF or ethyl acetate. Extract the filtrate with ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine, which can be further purified by distillation or chromatography.
Data Presentation
The following table summarizes the expected transformations and potential product classes that can be derived from this compound. Please note that yields are representative and can vary based on the specific substrate and reaction conditions.
| Application | Reagents and Conditions | Product Class | Representative Yield (%) | Reference |
| Heterocycle Synthesis | Terminal Alkyne, CuSO₄, Sodium Ascorbate, t-BuOH/H₂O, RT | 1,2,3-Triazoles | 85-95 | [2] |
| Amine Synthesis | LiAlH₄, THF, 0 °C to RT | Primary Amines | 70-90 | [3] |
| Amine Synthesis | H₂, Pd/C, Methanol, RT | Primary Amines | 80-95 | [3] |
| Nucleophilic Substitution | Nucleophile (e.g., R-SH, R-OH), Base, Solvent | Thioethers, Ethers | 60-80 | General Knowledge |
| Elimination | Strong, non-nucleophilic base (e.g., DBU), Heat | Alkenes | 50-70 | [2] |
Conclusion
This compound is a highly valuable and versatile synthetic intermediate. Its bifunctional nature allows for the selective and efficient synthesis of a variety of complex molecules, particularly substituted cyclopentane derivatives, heterocycles, and amines. The protocols outlined in these notes provide a foundation for researchers and drug development professionals to explore the full potential of this building block in their synthetic endeavors. The ability to introduce the cyclopentane scaffold with reactive handles for further diversification makes it an attractive tool for the generation of new chemical entities with potential therapeutic applications.
References
Application Notes and Protocols for the Laboratory-Scale Synthesis of (1-azido-2-bromoethyl)cyclopentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of (1-azido-2-bromoethyl)cyclopentane, a versatile bifunctional molecule with applications in organic synthesis and medicinal chemistry. The primary synthetic route detailed is the vicinal azidobromination of cyclopentene, a reliable method for the introduction of both an azide and a bromine functional group across a double bond. This protocol emphasizes safety, reproducibility, and characterization of the final product.
Introduction
This compound is a valuable synthetic intermediate. The presence of a reactive azide group and a bromine atom allows for orthogonal functionalization. The azide can participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry") to form triazoles, a common motif in medicinal chemistry.[1] The bromine atom can be displaced via nucleophilic substitution or participate in various coupling reactions. These features make the title compound a useful building block for the synthesis of complex organic molecules and potential pharmaceutical candidates.[1]
The synthesis of vicinal bromoazides is typically achieved through the addition of bromine azide (BrN₃) to an alkene.[2][3] Due to the hazardous nature of isolated bromine azide, in situ generation is the preferred and safer method.[3] This protocol will focus on the in situ generation of bromine azide from N-bromosuccinimide (NBS) and sodium azide (NaN₃).
Experimental Protocols
Synthesis of this compound via Azidobromination of Cyclopentene
This protocol describes the reaction of cyclopentene with in situ generated bromine azide.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Cyclopentene | C₅H₈ | 68.12 | 0.68 g (0.85 mL) | 10.0 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 1.96 g | 11.0 |
| Sodium Azide (NaN₃) | NaN₃ | 65.01 | 0.78 g | 12.0 |
| Acetonitrile (anhydrous) | CH₃CN | 41.05 | 50 mL | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | As needed | - |
| Saturated Sodium Thiosulfate Solution | Na₂S₂O₃(aq) | - | As needed | - |
| Brine | NaCl(aq) | - | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Equipment:
-
250 mL two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Nitrogen inlet
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for workup and purification
-
Column chromatography setup (silica gel)
Procedure:
-
Reaction Setup: A 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with N-bromosuccinimide (1.96 g, 11.0 mmol) and sodium azide (0.78 g, 12.0 mmol). The flask is flushed with nitrogen, and anhydrous acetonitrile (50 mL) is added. The flask should be wrapped in aluminum foil to protect the reaction from light, as bromine azide is light-sensitive.[2]
-
Reaction Initiation: The resulting suspension is cooled to 0 °C in an ice bath with vigorous stirring.
-
Substrate Addition: Cyclopentene (0.68 g, 10.0 mmol) is added dropwise to the stirred suspension over a period of 15 minutes.
-
Reaction Progression: The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is poured into 100 mL of water and extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed sequentially with saturated sodium bicarbonate solution (50 mL), saturated sodium thiosulfate solution (50 mL) to quench any remaining bromine, and brine (50 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Safety Precautions:
-
Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with metals.
-
Organic azides are potentially explosive and should be handled with care. Avoid heating to high temperatures or subjecting them to shock.
-
The reaction should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
Visualizations
Reaction Scheme
Caption: Synthetic pathway for this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Expected Results
The azidobromination of cyclopentene is expected to yield the desired product, this compound. The yield can vary depending on the reaction conditions, but yields in the range of 60-80% are commonly reported for similar transformations. The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend the reaction time or slightly increase the temperature after the initial cooling period. Ensure all reagents are pure and anhydrous. |
| Formation of Side Products | Competing elimination or substitution reactions | Maintain a low reaction temperature during the addition of cyclopentene. Ensure the reaction is protected from light. |
| Difficulty in Purification | Co-eluting impurities | Adjust the eluent system for column chromatography. Consider using a different stationary phase if necessary. |
Conclusion
The protocol described provides a reliable method for the laboratory-scale synthesis of this compound. This versatile building block can be utilized in a variety of subsequent chemical transformations, making it a valuable tool for researchers in organic synthesis and drug discovery. Adherence to the safety precautions outlined is crucial for the safe execution of this synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Bromine Azide Addition to Alkenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the bromine azide addition to alkenes.
Troubleshooting Guides
Issue: Low Yield of the Desired 1,2-Bromoazide Product
Q1: My reaction is producing a significant amount of a dibrominated byproduct. How can I minimize its formation?
A1: The formation of 1,2-dibromoalkanes is a common side reaction, particularly when the reaction proceeds through a radical pathway or when excess bromine is present. Here are several strategies to mitigate this:
-
Control the Reaction Pathway: The ionic pathway for bromine azide addition is generally more selective for the desired bromoazide. To favor the ionic mechanism, conduct the reaction in the dark and at low temperatures. Radical reactions are often initiated by light (photolysis), so excluding light is crucial.[1][2]
-
In Situ Generation of Bromine Azide: Generating bromine azide in the presence of the alkene (in situ) can minimize the concentration of free bromine, which is a source of the dibrominated side product. A common method involves the reaction of N-bromosuccinimide (NBS) with sodium azide.[3]
-
Use of Continuous Flow Reactors: For highly reactive and explosive reagents like bromine azide, continuous flow reactors offer superior control over reaction parameters.[4] They allow for the safe in situ generation and immediate consumption of bromine azide, minimizing its decomposition and the formation of bromine.[4]
-
Reagent Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of the bromine source can lead to increased dibromination.
Q2: I am observing the formation of rearranged products. What causes this and how can I prevent it?
A2: The formation of rearranged products is indicative of a carbocation intermediate, which is a hallmark of the ionic addition mechanism.[5][6] If a less stable carbocation is initially formed, it can rearrange to a more stable one via a hydride or alkyl shift before the azide nucleophile attacks.[5][6]
-
Substrate Choice: Alkenes that can form a secondary carbocation adjacent to a tertiary or quaternary carbon are particularly prone to rearrangement.
-
Promoting a Concerted or Radical Pathway: While the ionic pathway is often desired for its stereoselectivity, if rearrangements are a major issue, consider conditions that favor a radical or a more concerted-like mechanism. Photochemical conditions (radical pathway) or the use of specific reagents might alter the mechanism. However, be aware that this can lead to other side products like dibromoalkanes.
Q3: The stereochemistry of my product is not what I expected. What factors influence the stereochemical outcome?
A3: The ionic addition of bromine azide to alkenes is expected to proceed via an anti-addition mechanism, similar to the bromination of alkenes.[2][7][8] This occurs through a cyclic bromonium ion intermediate, which is then attacked by the azide nucleophile from the opposite face.[7][8]
-
Reaction Mechanism: If you are not observing anti-addition, it is possible that a different mechanism is at play. A stepwise mechanism involving a planar carbocation could lead to a mixture of syn and anti addition products.[9] Radical additions also do not typically show high stereoselectivity.
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Substrate Structure: The structure of the alkene can influence the stereochemical outcome. For example, the addition of bromine to cis-2-butene yields a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromobutane, while the addition to trans-2-butene gives the meso-2,3-dibromobutane.[10] Similar stereospecificity is expected for the ionic bromine azide addition.
Issue: Handling and Safety of Bromine Azide
Q4: Bromine azide is known to be explosive. What are the best practices for handling it safely?
A4: Bromine azide is a highly energetic and explosive compound and must be handled with extreme caution.[1][2]
-
In Situ Generation: The safest way to use bromine azide is to generate it in situ, so it is consumed as it is formed, preventing its accumulation.[3][4]
-
Continuous Flow Chemistry: Continuous flow reactors are highly recommended for reactions involving bromine azide.[4][11] This technology allows for the generation and reaction of small amounts of the hazardous reagent at any given time in a controlled environment.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, and blast shields.[1][12] Work in a well-ventilated fume hood.
-
Avoid Concentration: Do not attempt to isolate or concentrate bromine azide.
-
Quenching: Have a quenching agent, such as a solution of sodium thiosulfate, readily available to destroy any excess bromine azide.
Frequently Asked Questions (FAQs)
Q5: What are the typical side products in the bromine azide addition to alkenes?
A5: The most common side products are:
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1,2-Dibromoalkanes: Formed from the addition of bromine (Br₂) to the alkene. Bromine can be present as an impurity or formed from the decomposition of bromine azide.[13]
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Rearranged Bromoazides: Resulting from carbocation rearrangements during the ionic addition mechanism.[5][6]
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Products of Solvent Participation: If a nucleophilic solvent like water or an alcohol is used, you may observe the formation of bromohydrins or bromoethers, respectively.[8][14]
Q6: How can I differentiate between an ionic and a radical addition mechanism?
A6: The reaction conditions and the regioselectivity of the product can help distinguish between the two pathways:
-
Ionic Mechanism: Favored in the dark and at low temperatures. It typically follows Markovnikov's rule for unsymmetrical alkenes, where the bromine atom adds to the less substituted carbon to form the more stable carbocation, which is then attacked by the azide. It also proceeds with anti-stereospecificity.
-
Radical Mechanism: Often initiated by light (photolysis). It can lead to anti-Markovnikov products, where the bromine atom adds to the more substituted carbon.[2]
Q7: Are there any specific examples of product distributions in the bromine azide addition to alkenes?
A7: Yes, for example, the reaction of bromine azide with styrene can yield different products depending on the conditions. Under radical conditions, the major product is typically 1-azido-2-bromo-1-phenylethane. In some cases, dibromination can be a significant side reaction. For instance, in the bromination of styrene using an H₂O₂-HBr system "on water," a mixture of the dibromide and bromohydrin was observed, with the ratio being approximately 35:65.
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution (Hypothetical Data for Styrene)
| Entry | Alkene | Reaction Conditions | Desired Product (1-azido-2-bromo-1-phenylethane) Yield (%) | Side Product (1,2-dibromo-1-phenylethane) Yield (%) | Other Products |
| 1 | Styrene | BrN₃ (pre-formed), CCl₄, dark, 0 °C | 75 | 15 | 10% (unidentified) |
| 2 | Styrene | BrN₃ (pre-formed), CCl₄, UV light, 25 °C | 40 | 50 | 10% (polymeric) |
| 3 | Styrene | NBS, NaN₃, CH₃CN, 0 °C | 85 | 10 | 5% (succinimide derivatives) |
| 4 | Styrene | Continuous flow, in situ generation | >90 | <5 | <5% |
Note: This table is illustrative and based on general principles. Actual yields will vary depending on the specific experimental setup.
Experimental Protocols
Protocol 1: In Situ Generation of Bromine Azide for Addition to Styrene
Caution: This reaction involves bromine azide, which is explosive. All operations should be carried out in a well-ventilated fume hood behind a blast shield.
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add styrene (1.04 g, 10 mmol) and acetonitrile (20 mL). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, prepare a solution of sodium azide (0.975 g, 15 mmol) in water (10 mL). Slowly add this solution to the stirred solution of styrene.
-
Bromine Source Addition: To the resulting biphasic mixture, add N-bromosuccinimide (NBS) (2.14 g, 12 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1-azido-2-bromo-1-phenylethane.
Mandatory Visualization
Caption: Competing ionic and radical pathways in the bromine azide addition to alkenes.
Caption: Troubleshooting the formation of 1,2-dibromoalkane side products.
Caption: Experimental workflow for the in situ azido-bromination of an alkene.
References
- 1. echemi.com [echemi.com]
- 2. Bromine azide - Wikipedia [en.wikipedia.org]
- 3. Utilization of bromine azide to access vicinal-azidobromides from arylidene malononitrile [html.rhhz.net]
- 4. Safe generation and use of bromine azide under continuous flow conditions – selective 1,2-bromoazidation of olefins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Rearrangements in Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]
- 7. ladykeanecollege.edu.in [ladykeanecollege.edu.in]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. The Stereochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. flipr.shop [flipr.shop]
- 13. Taming Bromine Azide for Use in Organic Solvents—Radical Bromoazidations and Alcohol Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Yield of (1-azido-2-bromoethyl)cyclopentane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the synthesis of (1-azido-2-bromoethyl)cyclopentane.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
The most common and direct method is the vicinal bromoazidation of vinylcyclopentane. This reaction involves the addition of a bromine atom and an azide group across the double bond of the alkene. The reaction typically proceeds through a bromonium ion intermediate, which is then opened by an azide nucleophile.
Q2: What are the standard reagents for performing a bromoazidation reaction?
A source of electrophilic bromine and a source of azide anion are required. Common reagent combinations include N-bromosuccinimide (NBS) with sodium azide (NaN₃) or bromine (Br₂) with sodium azide.[1] The choice of reagents can influence the reaction's selectivity and yield.
Q3: What are the critical safety precautions when working with organic azides?
Organic azides, especially low molecular weight ones, can be explosive and should be handled with extreme care.[2]
-
Avoid Heat and Shock: Do not heat organic azides to high temperatures, and avoid mechanical shock or friction. Distillation is generally not recommended.[3]
-
Use Personal Protective Equipment (PPE): Always use a fume hood, safety glasses, lab coat, and appropriate gloves. A blast shield is highly recommended.
-
Avoid Heavy Metals: Azides can form highly explosive heavy metal azides. Avoid contact with metals like copper, lead, mercury, and silver.
-
Quenching: Any excess azide reagents should be carefully quenched (e.g., with sodium nitrite under acidic conditions or using Staudinger reduction with triphenylphosphine).
Q4: How should this compound be stored?
The product should be stored in a cool, dark place, preferably in solution to minimize the risk of decomposition. It should be kept away from heat sources, light, and incompatible materials like strong acids or reducing agents.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem: Low or No Product Yield
Q: My reaction shows very low conversion of vinylcyclopentane to the desired product. What are the potential causes and solutions?
A: Low yield is a common issue that can stem from several factors related to reagents, reaction conditions, or workup procedures.
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Reagent Quality: Ensure that the reagents are pure and active. N-Bromosuccinimide (NBS) can decompose over time; it is best to use a freshly opened bottle or recrystallized NBS. Sodium azide should be dry.
-
Solvent Choice: The polarity of the solvent is crucial. Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are often effective as they can dissolve sodium azide and stabilize the charged intermediates.[1] Aqueous solvent systems can also be used.[4]
-
Reaction Temperature: The reaction is often run at or below room temperature (0 °C to 25 °C). Insufficient cooling can lead to the formation of side products, while a temperature that is too low may stall the reaction.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material is still present after the expected time, the reaction may require a longer duration.
Problem: Formation of Multiple Side Products
Q: My TLC/GC-MS analysis shows multiple spots/peaks in addition to my product. What are these impurities?
A: The formation of side products is a primary cause of reduced yield and purification challenges. The main culprits are dibrominated products and regioisomers.
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Dibrominated Product: The formation of (1,2-dibromoethyl)cyclopentane occurs when the bromonium ion intermediate is attacked by a bromide ion instead of an azide ion. To minimize this, ensure the azide salt is fully dissolved and present in a stoichiometric excess.
-
Regioisomer: The azide can attack either carbon of the bromonium ion intermediate. While the attack is generally directed to the more substituted carbon (Markovnikov-type addition of azide), a mixture of regioisomers—this compound and (2-azido-1-bromoethyl)cyclopentane—can form. The selectivity can be influenced by the solvent and reagent system.
-
Elimination Products: Under basic conditions or at elevated temperatures, elimination reactions can occur, leading to the formation of unsaturated products.
| Table 1: Effect of Reaction Parameters on Yield and Selectivity | |||
| Parameter | Condition A | Condition B | Condition C |
| Solvent | Dichloromethane (DCM) | Acetonitrile/Water (3:1) | Dimethylformamide (DMF) |
| Temperature | 0 °C | 25 °C | 25 °C |
| NBS (equiv.) | 1.1 | 1.1 | 1.1 |
| NaN₃ (equiv.) | 1.5 | 2.0 | 1.5 |
| Typical Yield | 65% | 80% | 85% |
| Selectivity (Product:Dibromide) | 10:1 | 15:1 | 20:1 |
Note: Data presented are representative and may vary based on specific experimental setup.
| Table 2: Common Side Products and Identification | ||
| Structure | Name | Identification Notes |
|
| (1,2-dibromoethyl)cyclopentane | Higher molecular weight peak in MS. Characteristic isotopic pattern for two bromine atoms. |
|
| (2-azido-1-bromoethyl)cyclopentane | Same mass as the desired product in MS. Can be distinguished by ¹H and ¹³C NMR spectroscopy. |
Problem: Difficult Purification
Q: How can I effectively purify the product from the reaction mixture?
A: Purification is typically achieved through column chromatography.
-
Workup: After quenching the reaction, an aqueous workup is necessary to remove inorganic salts and water-soluble solvents like DMF. Extract the product into a nonpolar organic solvent like diethyl ether or ethyl acetate.[1] Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Column Chromatography: Use silica gel as the stationary phase. A nonpolar eluent system, such as a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate), is generally effective at separating the desired product from the less polar dibrominated side product and any unreacted starting material.
Experimental Protocols
Detailed Protocol: Bromoazidation of Vinylcyclopentane
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
Vinylcyclopentane
-
N-Bromosuccinimide (NBS)
-
Sodium Azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether (Et₂O)
-
Deionized water
-
Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask, magnetic stir bar, dropping funnel, ice bath
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (1.5 equivalents) in anhydrous DMF (40 mL). Cool the solution to 0 °C in an ice bath.
-
Addition of Alkene: Add vinylcyclopentane (1.0 equivalent) to the cooled solution.
-
Addition of Bromine Source: In a separate flask, dissolve N-bromosuccinimide (1.1 equivalents) in anhydrous DMF (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction's progress by TLC (e.g., using 9:1 Hexanes:Ethyl Acetate as eluent).
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a separatory funnel containing 100 mL of deionized water and 50 mL of diethyl ether.
-
Extraction and Workup: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).[1]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Caution: Do not heat the flask excessively.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Process Visualizations
The following diagrams illustrate the key chemical and logical processes involved in the synthesis.
Caption: Reaction pathway for the bromoazidation of vinylcyclopentane.
Caption: Experimental workflow for synthesis and purification.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Purification of (1-azido-2-bromoethyl)cyclopentane
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purification of (1-azido-2-bromoethyl)cyclopentane from a typical reaction mixture.
Troubleshooting and FAQs
This section addresses common issues encountered during the purification of this compound.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Why is my crude product a biphasic mixture after the reaction quench? | The reaction was likely performed in a water-miscible solvent (e.g., DMSO, DMF) and then quenched with water. The product is organic and insoluble in the aqueous layer. | This is expected. Proceed with liquid-liquid extraction to separate your product into an organic solvent. |
| After extraction and washing with sodium bicarbonate, I see gas evolution. | Your crude product contains residual acidic impurities from the synthesis, such as HBr. | Continue to wash the organic layer with saturated sodium bicarbonate solution until gas evolution ceases. This ensures all acidic impurities are neutralized.[1][2] |
| My purified product still shows the starting material (e.g., (1,2-dibromoethyl)cyclopentane) by TLC/GC-MS. | The reaction did not go to completion. The starting material and product have similar polarities, making separation difficult. | Optimize your column chromatography. Try a less polar solvent system to increase the separation (Rf difference) between your product and the starting material. A longer column may also improve resolution. |
| The compound appears to be degrading on the silica gel column. | The compound may be unstable on acidic silica gel.[3] | Deactivate the silica gel by treating it with a base like triethylamine before packing the column. Alternatively, consider using a different stationary phase like alumina.[3] |
| I'm having trouble separating the product from a non-polar impurity. | The impurity may be a byproduct of an elimination reaction. | If the boiling points are significantly different, fractional distillation under reduced pressure could be an effective purification method.[4][5] |
| My final product is a cloudy oil. | The product contains residual water. The drying step was incomplete. | Redissolve the product in an organic solvent and dry it again with a fresh portion of a drying agent like anhydrous magnesium sulfate or calcium chloride.[6] Ensure the drying agent is swirled and in contact with the solution for a sufficient amount of time. |
| I have a low yield after purification. | This could be due to several factors: incomplete reaction, product loss during extractions (emulsions), or co-elution of the product with impurities during chromatography. | Review each step of your purification. For extractions, breaking up emulsions with brine can help. For chromatography, ensure careful fraction collection based on TLC analysis.[7] |
Experimental Protocol: Purification of this compound
This protocol outlines a general procedure for the purification of this compound from a reaction mixture resulting from the azidation of a dibromo precursor.
1. Quenching and Liquid-Liquid Extraction:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by pouring it into a separatory funnel containing deionized water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers.
2. Washing:
-
Wash the combined organic layers sequentially with:
-
Separate the organic layer after each wash.
3. Drying:
-
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
4. Solvent Removal:
-
Remove the solvent under reduced pressure using a rotary evaporator.
5. Final Purification (Choose one):
-
Flash Column Chromatography:
-
Adsorb the crude product onto a small amount of silica gel.
-
Load the adsorbed product onto a silica gel column packed with a suitable non-polar eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Elute the column, collecting fractions and monitoring by Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
-
Vacuum Distillation:
Purification Workflow
// Node Definitions RM [label="Reaction Mixture", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EXT [label="Liquid-Liquid Extraction\n(Water/Organic Solvent)", fillcolor="#34A853", fontcolor="#FFFFFF"]; WASH [label="Washing Steps\n(Water, NaHCO3, Brine)", fillcolor="#FBBC05", fontcolor="#202124"]; DRY [label="Drying\n(Anhydrous MgSO4)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CONC [label="Solvent Removal\n(Rotary Evaporation)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; PUR [label="Final Purification", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; COL [label="Column Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DIST [label="Vacuum Distillation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PROD [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edge Definitions RM -> EXT [label="Quench with Water"]; EXT -> WASH [label="Combined Organic Layers"]; WASH -> DRY; DRY -> CONC; CONC -> PUR [label="Crude Product"]; PUR -> COL [label="If impurities are close\nin polarity"]; PUR -> DIST [label="If impurities have\ndifferent boiling points"]; COL -> PROD; DIST -> PROD; } .dot
Caption: Workflow for the purification of this compound.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Purification [chem.rochester.edu]
- 4. Purification Techniques in Organic Chemistry: A Comprehensive Guide [simsonpharma.com]
- 5. overallscience.com [overallscience.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: (1-azido-2-bromoethyl)cyclopentane
This technical support center provides essential information for researchers, scientists, and drug development professionals working with (1-azido-2-bromoethyl)cyclopentane. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure safe and effective handling and use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
Q2: What are the recommended storage conditions for this compound?
A2: To ensure maximum stability, this compound should be stored in a cool, dark place, preferably in a refrigerator at temperatures below room temperature.[1][2][3][4] It should be stored away from light, heat, pressure, and shock, as these can induce decomposition.[1][2][5] It is also crucial to store it separately from incompatible materials such as acids, heavy metals, and oxidizing agents.[2][5]
Q3: What are the primary hazards associated with this compound?
A3: The primary hazard is its potential for explosive decomposition, which can be triggered by heat, light, shock, or friction.[2][3][4][5] Additionally, like other organic azides, it should be considered toxic. The azide functional group is known to be toxic, with a toxicity comparable to cyanide.[3][4] The bromo-group also adds to its reactivity and potential toxicity.
Q4: Can I purify this compound by distillation?
A4: No, purification of organic azides by distillation is strongly discouraged.[3][4] The application of heat during distillation can lead to violent decomposition. Safer purification methods include extraction and precipitation.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no product yield during synthesis | Incomplete reaction of the starting material, (2-bromoethyl)cyclopentane. | - Ensure the sodium azide is fresh and dry. - Use a suitable solvent (e.g., DMF or DMSO) to ensure all reactants are dissolved. - The reaction may require gentle heating; however, monitor the temperature carefully to avoid decomposition of the product. |
| Side reactions, such as elimination, forming cyclopentylethylene. | - Use a milder base or control the reaction temperature carefully. - Consider using a phase-transfer catalyst to improve the reaction rate and selectivity. | |
| Product decomposition during workup | Exposure to acid. | - Avoid acidic conditions during the workup. Use a neutral or slightly basic aqueous wash. |
| Contact with metal spatulas or ground glass joints. | - Use plastic or Teflon-coated spatulas.[5] - Avoid using glassware with ground glass joints where the compound may get trapped and decompose due to friction.[2] | |
| Unexpected peaks in NMR or other analytical data | Photolytic decomposition. | - Protect the compound from light at all times by using amber vials or wrapping containers in aluminum foil.[2][5] Photolysis can lead to the formation of imines and other byproducts. |
| Thermal decomposition. | - Maintain low temperatures throughout the experiment and storage. Thermal decomposition can generate nitrenes, leading to a variety of side products. | |
| Discoloration of the product (yellowing) | Formation of impurities due to decomposition. | - This is a sign of instability. The product should be used immediately or repurified if possible using non-thermal methods. If repurification is not feasible, it should be disposed of properly. |
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure adapted for the synthesis of this compound from (2-bromoethyl)cyclopentane.
Materials:
-
(2-bromoethyl)cyclopentane
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve (2-bromoethyl)cyclopentane (1 equivalent) in DMF.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Gentle heating (e.g., to 40-50 °C) may be applied to increase the reaction rate, but the temperature should be carefully controlled.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with deionized water to remove residual DMF and salts.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent.
-
Crucially, do not concentrate the product by rotary evaporation using heat. The solvent should be removed under reduced pressure at room temperature.
Quantitative Data
Specific quantitative stability data for this compound is not available in the literature. The following tables provide data for analogous compounds to give an indication of the expected stability.
Table 1: Thermal Stability of Representative Organic Azides
| Compound | Decomposition Onset Temperature (°C) | Analytical Method |
| Ethyl Azide | ~225 | SC-DSC |
| 2-Azido-2-methylpropane | ~150 | DSC |
| Phenyl Azide | ~160 | DSC |
| Glycidyl Azide Polymer | ~200 | TGA/DSC |
Data is for a polymeric material and may not be directly comparable.
Table 2: Photolysis Quantum Yields of Representative Alkyl Azides
| Compound | Wavelength (nm) | Quantum Yield (Φ) |
| Methyl Azide | 254 | ~1.0 |
| Ethyl Azide | 254 | ~0.8 |
| 1-Azidonorbornane | 254 | ~0.7 |
Visualizations
Synthesis Workflow
Caption: Synthesis of this compound.
Decomposition Pathways
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. ucd.ie [ucd.ie]
- 4. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
Technical Support Center: Synthesis of (1-Azido-2-bromoethyl)cyclopentane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (1-azido-2-bromoethyl)cyclopentane, more formally known as 1-azido-2-bromocyclopentane. This compound is typically synthesized via the azidobromination of cyclopentene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 1-azido-2-bromocyclopentane.
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| SYN-001 | Low or No Product Yield | Inefficient Generation of Bromine Azide (BrN₃): The in-situ generation of BrN₃ is critical. Reagents like N-bromosuccinimide (NBS) may be old or degraded. Sodium azide may have absorbed moisture. | - Use freshly opened or properly stored NBS. - Ensure sodium azide is dry by storing it in a desiccator. - Consider using trimethylsilyl azide (TMSN₃) as an alternative azide source. |
| Decomposition of Bromine Azide: BrN₃ is unstable and can decompose, especially in the presence of light or at elevated temperatures.[1] | - Protect the reaction from light by wrapping the flask in aluminum foil. - Maintain the recommended reaction temperature (often 0°C to room temperature). | ||
| Incorrect Stoichiometry: An incorrect ratio of cyclopentene to the BrN₃ generating reagents can lead to incomplete conversion. | - Carefully check the molar ratios of your reactants. A slight excess of the azide and bromine source may be beneficial.[2] | ||
| SYN-002 | Presence of Significant 1,2-Dibromocyclopentane Impurity | Homolytic Cleavage of BrN₃: This cleavage produces molecular bromine (Br₂), which then reacts with cyclopentene to form the dibrominated byproduct. This is more likely to occur under radical-favoring conditions (e.g., exposure to UV light).[1] | - Conduct the reaction in the dark.[1] - Use solvents that are less prone to radical reactions. Dichloromethane or acetonitrile are common choices. |
| SYN-003 | Formation of Multiple Isomers | Radical vs. Ionic Pathway: The addition of BrN₃ can proceed via a radical or an ionic mechanism, leading to different regio- and stereoisomers.[1][2] | - To favor the ionic pathway and obtain the anti-addition product, use polar aprotic solvents and conduct the reaction in the dark.[2] |
| SYN-004 | Difficult Purification | Similar Polarity of Product and Impurities: The desired product and the 1,2-dibromocyclopentane byproduct can have similar polarities, making separation by column chromatography challenging. | - Optimize your chromatography conditions. A solvent gradient of hexane and ethyl acetate is a good starting point. - If separation is still difficult, consider converting the azide to a more easily separable derivative, followed by regeneration if necessary. |
| SYN-005 | Safety Concerns (e.g., unexpected gas evolution, instability) | Hazardous Nature of Azides: Bromine azide is highly toxic and explosive.[2][3] Organic azides, especially those with a low carbon-to-nitrogen ratio, can be unstable and decompose explosively with heat, shock, or light.[4][5][6] | - ALWAYS work in a well-ventilated fume hood. - Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. - Keep the reaction scale small, especially when trying a new procedure. - Do not use metal spatulas to handle azides, as this can form shock-sensitive metal azides. [6] - Avoid distillation for purification. [4] - Quench any residual azide with a reducing agent like triphenylphosphine before workup. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1-azido-2-bromocyclopentane?
A1: The most prevalent method is the reaction of cyclopentene with bromine azide (BrN₃). Since bromine azide is a hazardous and unstable reagent, it is almost always generated in situ. Common reagent combinations for this purpose include N-bromosuccinimide (NBS) and sodium azide (NaN₃), or NBS and trimethylsilyl azide (TMSN₃).[7]
Q2: What are the primary impurities I should expect in this synthesis?
A2: The most common impurity is trans-1,2-dibromocyclopentane.[1] This arises from the side reaction of molecular bromine (formed from the decomposition of bromine azide) with the starting cyclopentene. You may also have unreacted starting materials present in your crude product.
Q3: How can I minimize the formation of the 1,2-dibromocyclopentane byproduct?
A3: To minimize the dibromo byproduct, it is crucial to suppress the radical pathway that leads to the formation of molecular bromine. This can be achieved by carrying out the reaction in the dark and using solvents that are not prone to radical reactions.[1]
Q4: What are the key safety precautions I need to take when working with bromine azide and the resulting product?
A4: Safety is paramount when handling azides.
-
Bromine azide is highly toxic and explosive. It should only be generated in situ and handled in a fume hood with appropriate PPE.[2][8]
-
1-azido-2-bromocyclopentane , like other low molecular weight organic azides, is potentially explosive and sensitive to heat, shock, and light.[4][5][6]
-
Storage: Store the product at low temperatures (e.g., in a refrigerator) and in the dark.[4]
-
Handling: Avoid using metal spatulas.[6]
-
Purification: Avoid distillation. Flash column chromatography is a common purification method.[4][9]
-
Waste Disposal: Quench all azide-containing waste streams before disposal. Do not mix azide waste with acids, as this can generate highly toxic and explosive hydrazoic acid.[6]
Q5: What analytical techniques are best for characterizing the product and identifying impurities?
A5: Standard spectroscopic methods are used for characterization:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and identifying impurities. The relative integration of signals can provide an estimate of the purity.
-
Infrared (IR) spectroscopy: A strong, sharp absorption band around 2100 cm⁻¹ is characteristic of the azide functional group.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product and can help identify byproducts.
Experimental Protocol: Synthesis of 1-Azido-2-bromocyclopentane
This protocol is a representative procedure based on common methods for the azidobromination of alkenes. All work should be performed in a certified fume hood, and all safety precautions for handling azides must be strictly followed.
Materials:
-
Cyclopentene
-
N-Bromosuccinimide (NBS)
-
Sodium azide (NaN₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add N-bromosuccinimide (1.1 equivalents) and sodium azide (1.5 equivalents).
-
Add anhydrous dichloromethane as the solvent.
-
Cool the suspension to 0°C in an ice bath.
-
To the cooled, stirring suspension, add cyclopentene (1.0 equivalent) dropwise via syringe.
-
Allow the reaction to stir at 0°C for 1 hour, and then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution to destroy any remaining bromine and bromine azide.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.
Logical Workflow for Troubleshooting
Below is a diagram illustrating a logical workflow for troubleshooting common issues during the synthesis of 1-azido-2-bromocyclopentane.
Caption: Troubleshooting workflow for the synthesis of 1-azido-2-bromocyclopentane.
References
- 1. Taming Bromine Azide for Use in Organic Solvents—Radical Bromoazidations and Alcohol Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safe generation and use of bromine azide under continuous flow conditions – selective 1,2-bromoazidation of olefins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02425K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. rsc.org [rsc.org]
Technical Support Center: Improving Regioselectivity of Bromine Azide Addition
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on controlling and improving the regioselectivity of bromine azide (BrN₃) addition to alkenes. The following sections offer answers to frequently asked questions, troubleshooting strategies for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors controlling regioselectivity in bromine azide addition?
The regioselectivity of bromine azide addition is primarily determined by the reaction mechanism, which can be either ionic or radical. The choice between these pathways is influenced by the substrate, solvent, and the presence of light.
-
Ionic Mechanism: This pathway proceeds through a bridged bromonium ion intermediate. The azide nucleophile then attacks one of the carbon atoms of the bridge. This attack generally follows Markovnikov's rule, where the azide adds to the more substituted carbon that can better stabilize a partial positive charge.[1]
-
Radical Mechanism: This pathway involves the homolytic cleavage of BrN₃ into bromine and azide radicals. The azide radical (N₃•) typically adds first to the double bond to form the most stable carbon-centered radical intermediate. Subsequent trapping by a bromine radical (Br•) yields the final product. This mechanism often results in anti-Markovnikov regioselectivity.[2][3]
Q2: How do the electronic properties of the alkene affect regioselectivity?
The electronic nature of the substituents on the alkene plays a crucial role:
-
Electron-Rich Alkenes (e.g., Styrenes): These substrates readily undergo ionic addition to yield the Markovnikov product, as the electron-donating groups stabilize the partial positive charge on the more substituted carbon in the bromonium ion intermediate.
-
Electron-Poor Alkenes (e.g., α,β-Unsaturated Ketones): These substrates are less reactive towards electrophilic addition. The addition often becomes slower, and radical pathways can become more competitive, potentially leading to mixtures of regioisomers or low yields.[4] Specific iron-catalyzed methods have been developed to achieve high regioselectivity for this class of substrates.[5]
Q3: How can I favor the standard ionic (Markovnikov) addition pathway?
To promote the formation of the Markovnikov regioisomer, you should create conditions that favor the ionic mechanism:
-
Solvent Choice: Use polar solvents that can stabilize the charged bromonium ion intermediate. Dichloromethane (DCM) or dichloroethane (DCE) are commonly used.[4]
-
Absence of Light: Conduct the reaction in the dark to prevent photochemical homolysis of bromine azide into radicals.
-
Reagent Choice: Use standard sources of electrophilic bromine and azide, such as the in situ generation from N-bromosuccinimide (NBS) and sodium azide.
Q4: How can I achieve the "reverse" radical (anti-Markovnikov) addition?
To obtain the anti-Markovnikov product, conditions must favor a radical mechanism:
-
Photochemical Initiation: Irradiating the reaction mixture with light (e.g., blue LEDs) promotes the homolytic cleavage of BrN₃, initiating the radical pathway.[2] This method has been shown to reverse the regioselectivity compared to the ionic addition.[2]
-
Radical Initiators: While less common for BrN₃, the principle of using chemical radical initiators can be applied.
-
Continuous Flow Systems: Combining in situ generation of BrN₃ with a photochemical flow reactor can enhance the radical addition, particularly for electron-poor substrates, while improving safety by minimizing the accumulation of explosive bromine azide.[4]
Troubleshooting Guide
Problem 1: My reaction yields a poor mixture of regioisomers.
A lack of selectivity often indicates that both ionic and radical pathways are competing.
-
To Favor the Ionic Product (Markovnikov):
-
Exclude Light: Ensure your reaction vessel is completely shielded from light by wrapping it in aluminum foil.
-
Solvent Polarity: If using a less polar solvent, switch to a more polar one like DCM or DCE to better support the ionic intermediate.[4]
-
Temperature Control: Perform the reaction at a stable, often low, temperature (-25 °C to 0 °C) to suppress radical decomposition.[2]
-
-
To Favor the Radical Product (anti-Markovnikov):
Problem 2: My yields are low, especially with electron-deficient alkenes.
Low yields with electron-deficient alkenes are a known issue, as these substrates are deactivated towards electrophilic addition and can be prone to decomposition of the halogen azide reagent.[4]
-
Solution: Employing a continuous flow setup where BrN₃ is generated in situ and immediately reacted under photochemical conditions can significantly improve yields by ensuring the reagent reacts before it can decompose.[4]
Problem 3: I am observing significant amounts of the 1,2-dibromide byproduct.
The formation of dibrominated products suggests that bromine (Br₂) is present and competing with BrN₃ for the alkene. This can occur if the bromine azide reagent decomposes.
-
Solution:
-
Control Temperature: Lowering the reaction temperature can slow the decomposition of BrN₃.[2]
-
Use in situ Generation: Methods that generate BrN₃ in situ ensure its immediate consumption, minimizing the buildup of Br₂ from decomposition.[2][4]
-
Reagent Purity: Ensure the purity of your starting materials, as impurities can sometimes catalyze the decomposition of the azide reagent.
-
Quantitative Data Summary
The choice of solvent and the use of light irradiation can dramatically alter the conversion and selectivity of the reaction. The following table summarizes results for the bromoazidation of styrene (an electron-rich alkene) and ethyl cinnamate (an electron-poor alkene).
| Entry | Substrate | Solvent | Light Irradiation | Conversion (Selectivity) % | Regioisomer |
| 1 | Styrene | DCM | No | 99 (96) | Markovnikov |
| 2 | Styrene | Toluene | No | 99 (42) | Mixture |
| 3 | Styrene | DCM | Yes | 99 (92) | anti-Markovnikov |
| 4 | Ethyl Cinnamate | DCM | No | 30 (95) | Markovnikov |
| 5 | Ethyl Cinnamate | DCM | Yes | 98 (94) | anti-Markovnikov |
| Data adapted from a study on continuous flow bromoazidation.[4] |
Detailed Experimental Protocols
Protocol 1: Radical Bromoazidation of Alkenes under Photochemical Conditions
This protocol is adapted for achieving anti-Markovnikov addition via a radical pathway.[2]
Warning: Bromine azide is a potentially explosive substance.[6] In situ generation and use in solution, as described here, mitigates but does not eliminate the risk. Always use appropriate personal protective equipment (PPE), work in a well-ventilated fume hood, and use a blast shield.
-
Reactor Setup: Place a reaction vessel (e.g., a Schlenk tube) in a cooling bath set to -25 °C and surround it with a blue LED strip for irradiation.
-
Reagent Preparation: In the reaction vessel, suspend PhI(OAc)₂ (1.50 equiv) in dry dichloroethane (DCE).
-
Bromide Source: Add Et₄PBr (2.00 equiv) to the suspension and stir for 30 minutes at -25 °C under an inert atmosphere (argon).
-
Azide Source: Add TMSN₃ (3.50 equiv) to the mixture and stir for an additional 30 minutes at -25 °C. A color change should be observed as the bisazidobromate(I) anion forms.
-
Substrate Addition: Add the alkene (1.00 equiv) to the reaction mixture.
-
Reaction: Begin irradiation with the blue LED light. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, terminate it by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Workup: Separate the aqueous phase and extract it twice with CH₂Cl₂. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Continuous Flow Setup for Safe Generation and Use of BrN₃
This protocol utilizes a flow chemistry setup to safely generate BrN₃ and immediately use it in the bromoazidation of an alkene, which is particularly effective for electron-poor substrates.[4]
-
Flow Setup: Construct a flow system using two syringe pumps, a T-mixer, and a tube reactor. One pump will deliver an aqueous solution of NaBr and NaN₃, and the other will deliver a solution of the alkene and an oxidant (e.g., Oxone®) in an organic solvent (e.g., DCM).
-
Reagent Streams:
-
Aqueous Stream: Prepare a solution of NaBr and NaN₃ in water. A 20% excess is recommended to ensure complete conversion.
-
Organic Stream: Prepare a solution of the alkene substrate in DCM.
-
-
Reaction Initiation: Pump the two streams into the T-mixer, where BrN₃ is formed in the aqueous phase and is rapidly extracted into the organic phase containing the alkene.
-
Flow Reactor: The segmented flow from the T-mixer passes through a tube reactor. For radical additions, the tubing should be transparent (e.g., FEP) and irradiated with a light source (e.g., a UV lamp or LED strip) to promote the desired anti-Markovnikov addition.
-
Collection and Workup: The output from the reactor is collected. The organic phase is separated, washed with brine, dried, and the solvent is evaporated to yield the 1,2-bromoazide adduct, often in high purity.
Visual Guides
Caption: Competing ionic and radical pathways for bromine azide addition.
Caption: Experimental workflow for continuous flow bromoazidation.
Caption: Troubleshooting decision tree for poor regioselectivity.
References
- 1. organic chemistry - Regioselectivity of bromination of alkenes - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Taming Bromine Azide for Use in Organic Solvents—Radical Bromoazidations and Alcohol Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Regiochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]
- 4. Safe generation and use of bromine azide under continuous flow conditions – selective 1,2-bromoazidation of olefins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02425K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Explosive - Wikipedia [en.wikipedia.org]
challenges in handling and storing organic azides safely
This guide provides essential safety information, troubleshooting advice, and detailed protocols for researchers, scientists, and drug development professionals working with organic azides. Organic azides are energetic and potentially explosive compounds that demand careful handling and thorough risk assessment.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What makes organic azides hazardous?
A1: Organic azides are high-energy molecules that can be sensitive to heat, light, pressure, and shock, leading to explosive decomposition.[2][3] The primary hazard stems from the release of nitrogen gas (N₂) upon decomposition, which can occur with little to no external energy input, especially in low molecular weight azides.[1][4][5] Additionally, the azide ion is toxic, with a toxicity comparable to that of cyanide.[1][6][7]
Q2: How can I assess the stability of a new organic azide before synthesis?
A2: The stability of an organic azide is largely dependent on its molecular structure.[2][8] Two key guidelines to assess stability are the Carbon-to-Nitrogen (C/N) ratio and the "Rule of Six".[2][3] Generally, aliphatic azides are more stable than olefinic, aromatic, or carbonyl azides.[3][9][8]
Q3: What are the best practices for storing organic azides?
A3: All synthesized organic azides should be stored in the dark at low temperatures (below room temperature, preferably at -18°C).[2][6] They should be stored away from sources of heat, light, pressure, and shock.[3][9] If storing as a solution, the concentration should not exceed 1M.[2][6]
Q4: What materials and reagents are incompatible with organic azides?
A4: Several common laboratory materials and reagents are incompatible with organic azides and can lead to violent reactions or the formation of highly explosive compounds. These include:
-
Heavy metals (e.g., copper, lead, mercury, silver, barium): Form shock-sensitive and explosive metal azides.[6][8][10][11]
-
Acids: React to form the highly toxic and explosive hydrazoic acid (HN₃).[2][9][6][12]
-
Halogenated solvents (e.g., dichloromethane, chloroform): Can form extremely unstable di- and tri-azidomethane.[2][6][8]
-
Strong oxidizing and reducing agents.
-
Carbon disulfide, bromine, and dimethyl sulfate. [9]
Q5: How should I handle azide-containing waste?
A5: Azide waste must be collected in a dedicated, clearly labeled waste container.[3] Never mix azide waste with acidic waste to prevent the formation of hydrazoic acid.[2][6] It is best practice to convert organic azides to a more stable derivative, such as an amine via a Staudinger reduction, before disposal.[2] Never dispose of azide solutions down the drain, as this can lead to the formation of explosive heavy metal azides in the plumbing.[13][14]
Troubleshooting Guides
Problem: My azide synthesis reaction is complete, but I am unsure about the workup.
-
Solution: Avoid distillation or sublimation for purification as these can initiate decomposition.[6] Purification should be limited to extraction and precipitation.[1][6] If column chromatography is necessary, only perform it on azides that are considered sufficiently stable based on the C/N ratio and Rule of Six.[6] Do not use metal spatulas or ground glass joints, as friction can trigger explosive decomposition.[2][7]
Problem: I observe unexpected gas evolution during my reaction.
-
Solution: This could indicate the decomposition of your azide or the formation of hydrazoic acid. Work in a well-ventilated fume hood with the sash down. Ensure there are no ignition sources nearby. If you suspect hydrazoic acid formation (e.g., if the reaction is acidic), consider quenching the reaction carefully with a neutralizing agent.
Problem: During a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, the reaction is sluggish or fails.
-
Solution: While the azide itself might be the issue, consider other factors. The copper(I) catalyst is prone to oxidation; ensure you have an adequate amount of a reducing agent like sodium ascorbate.[15] The presence of iodide ions from using CuI as a copper source can sometimes interfere with the reaction.[15] Also, ensure your solvents are appropriate and that the azide and alkyne are present in sufficient concentrations.[15]
Quantitative Data Summary
Table 1: Stability Guidelines for Organic Azides
| Guideline | Rule | Stability and Handling Recommendations |
| Carbon-to-Nitrogen (C/N) Ratio | (NC + NO) / NN ≥ 3[3][9][8] | Generally considered stable enough to be isolated and stored in pure form (e.g., n-nonyl azide, C/N=3).[3][9][6] |
| 1 < C/N Ratio < 3 | Can be synthesized and isolated but should not be stored in high purity. Store as a solution (<1M) at low temperatures and in small quantities (<5g).[3][9][6][16] | |
| C/N Ratio < 1 | Should never be isolated. Can be synthesized as a transient intermediate if it is the limiting reagent and the quantity is very small (<1g).[3][9][16] | |
| "Rule of Six" | At least 6 carbon atoms per energetic functional group (e.g., azide, nitro, diazo).[2][3] | Provides sufficient dilution within the molecule to render it relatively safe to handle with appropriate precautions.[2][3] |
Table 2: Key Incompatible Materials and Associated Hazards
| Incompatible Material | Hazard |
| Heavy Metals (Cu, Pb, Ag, Hg) & their salts | Formation of highly shock- and heat-sensitive explosive metal azides.[6][8][10][11] |
| Acids (including Lewis acids) | Formation of highly toxic, volatile, and explosive hydrazoic acid (HN₃).[2][9][6][12] |
| Halogenated Solvents (CH₂Cl₂, CHCl₃) | Formation of extremely unstable and explosive di- and tri-azidomethane.[2][6][8] |
| Metal Utensils (spatulas) | Can form shock-sensitive metal azides through friction or reaction.[2] |
| Ground Glass Joints | Friction can initiate explosive decomposition.[9][7] |
Experimental Protocols
Protocol 1: General Safe Synthesis of an Organic Azide (Example: Azidation of an Alkyl Halide)
-
Risk Assessment: Before starting, perform a thorough risk assessment. Evaluate the stability of the target azide using the C/N ratio and the Rule of Six. Review the Safety Data Sheets (SDS) for all reagents.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and appropriate chemical-resistant gloves. For potentially explosive compounds, a face shield and blast shield are mandatory.[3]
-
Setup: Conduct the reaction in a certified chemical fume hood. Keep the reaction scale as small as possible for initial trials.[3][6] Use plastic or Teflon-coated spatulas and avoid ground glass joints where possible.[2][7]
-
Procedure: a. Dissolve the alkyl halide in a non-halogenated solvent (e.g., DMF, DMSO). b. In a separate flask, dissolve sodium azide in the solvent. c. Slowly add the sodium azide solution to the alkyl halide solution at a controlled temperature (e.g., room temperature or below). d. Monitor the reaction by TLC or another appropriate method.
-
Workup and Purification: a. Upon completion, quench the reaction by carefully adding water. b. Extract the product with a suitable organic solvent. c. Wash the organic layer with brine. d. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄). e. Concentrate the solution in vacuo without heating. Do not concentrate to dryness unless the azide is known to be stable. It is safer to store it as a solution.[2][6]
Protocol 2: Safe Quenching and Disposal of Azide Waste
-
Preparation: This procedure must be performed in a fume hood.[17] Prepare a quenching solution of sodium nitrite.
-
Quenching: a. Cool the azide-containing waste solution in an ice bath. b. Slowly and with stirring, add an aqueous solution of sodium nitrite (20% solution, ~1.5g per gram of azide).[17] c. After the addition of sodium nitrite, slowly add a dilute acid (e.g., 20% sulfuric acid) until the solution is acidic.[17] This will generate nitrous acid in situ, which destroys the azide, releasing nitrogen gas. The order of addition is critical. [17] d. Stir the mixture until gas evolution ceases. e. Test for the presence of residual azide using a starch-iodide paper test for the nitrous acid quencher.[13]
-
Disposal: Once the azide has been completely quenched, neutralize the solution to a pH between 6 and 9 before disposing of it as hazardous waste according to your institution's guidelines.[13]
Visualizations
Caption: Decision workflow for assessing organic azide stability and required safety precautions.
Caption: Troubleshooting flowchart for common issues encountered during organic azide reactions.
References
- 1. ucd.ie [ucd.ie]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences [mdpi.com]
- 6. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 7. research.wayne.edu [research.wayne.edu]
- 8. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 9. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 10. ChemNote: Azides | ChemSee [chemsee.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Azide safety archibald | PDF [slideshare.net]
- 13. chemistry.unm.edu [chemistry.unm.edu]
- 14. ehs.ucsb.edu [ehs.ucsb.edu]
- 15. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Quenching Excess Bromine Azide
This guide provides detailed information for researchers, scientists, and drug development professionals on the safe and effective methods for quenching excess bromine azide (BrN₃) in a reaction. Given the hazardous nature of bromine azide, proper quenching is critical for laboratory safety and waste disposal.
Frequently Asked Questions (FAQs)
Q1: What is bromine azide and why is it so hazardous?
A1: Bromine azide (BrN₃) is a highly reactive and explosive inorganic compound. It is described as a red liquid or crystalline solid at room temperature.[1] Its hazardous nature stems from several properties:
-
Explosive Instability: It is highly sensitive to small changes in temperature and pressure and can detonate on contact with substances like arsenic, sodium, silver foil, and phosphorus.[1] Concentrated solutions in organic solvents may also be explosive.[1]
-
Toxicity: When heated to decomposition, it emits highly toxic fumes of bromine and can be fatal if inhaled, swallowed, or absorbed through the skin.[1][2]
-
High Reactivity: It is a powerful oxidant and can react violently with a range of materials.[1][3] Upon contact with water, it can form hydrazoic acid (HN₃), which is itself toxic and explosive.[4][5]
Q2: Why is it crucial to quench excess bromine azide after a reaction?
A2: It is imperative to quench, or neutralize, any unreacted bromine azide for the following reasons:
-
Safety: To prevent accidental detonation during workup, product isolation, or storage. The presence of unreacted bromine azide in a product mixture poses a significant explosion risk.[1]
-
Waste Disposal: Hazardous waste containing reactive azides requires deactivation before disposal to prevent the formation of explosive heavy metal azides in plumbing or violent reactions in waste containers.[2][3]
-
Preventing Side Reactions: Quenching stops the reaction and prevents the formation of unwanted brominated or azidated byproducts during the workup procedure.[6][7]
Q3: What are the recommended methods for quenching excess bromine azide?
A3: The most common and effective methods involve the use of reducing agents that can safely neutralize both the bromine and azide functionalities. Recommended quenching agents include aqueous solutions of sodium thiosulfate, sodium bisulfite, or sodium sulfite. For reactions where the azide group has been transferred to an organic molecule, a Staudinger reduction using triphenylphosphine can be employed to convert the organic azide to a stable amine.[4][8][9]
Q4: Can I use water to quench a reaction involving bromine azide?
A4: No, you should not use water as the primary quenching agent. Bromine azide is highly water-sensitive and reacts with water to form hydrazoic acid (HN₃), which is volatile, highly toxic, and explosive.[4][5] While aqueous solutions of other quenching agents are used, the active reagent in the solution neutralizes the bromine azide, not the water itself.
Q5: How can I confirm that the quenching process is complete?
A5: Complete quenching can be verified by a few methods:
-
Visual Observation: Bromine azide is a reddish-brown compound.[1] A successful quench with a reducing agent like sodium thiosulfate or bisulfite will result in the disappearance of this color, yielding a colorless solution.[10]
-
Testing for Excess Azide: For general azide quenching, a colorimetric test using ferric chloride can indicate the presence of hydrazoic acid.[2] Alternatively, if using a nitrite-based quench for azide waste, iodide-starch paper can test for excess nitrite, which indicates the full consumption of the azide.[11]
-
Testing for Excess Bromine: A simple visual check for the disappearance of the characteristic red-brown color of bromine is the primary indicator.[10]
Q6: What are the essential safety precautions to take during the quenching process?
A6: Always handle bromine azide with extreme caution.[1]
-
Personal Protective Equipment (PPE): Wear safety goggles, a face shield, flame-resistant impervious clothing, and appropriate chemical-resistant gloves.[12]
-
Ventilation: All work, including the quenching process, must be conducted in a certified chemical fume hood.[3]
-
Blast Shield: Use a blast shield, especially for reactions at a scale larger than 2 mmol.[1]
-
Controlled Addition: Add the quenching agent slowly and portion-wise to control the exotherm and any gas evolution.
-
Avoid Incompatibilities: Do not use metal spatulas or allow contact with heavy metals, which can form shock-sensitive metal azides.[5] Avoid halogenated solvents like dichloromethane for azide waste streams, as this can lead to the formation of explosive polyazidomethanes.[2][13]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| The reaction mixture remains reddish-brown after adding the quenching agent. | 1. Insufficient amount of quenching agent was added. 2. The concentration of the quenching solution is too low. | 1. Continue to add the quenching solution slowly until the color disappears. 2. Prepare a fresh, more concentrated quenching solution and add it to the mixture. |
| Gas evolution is observed during or after quenching. | 1. The reaction between the azide and the quenching agent can release nitrogen (N₂) gas. 2. If the mixture is acidic, toxic hydrazoic acid (HN₃) gas could be forming.[5] | 1. This is expected with some quenching methods (e.g., Staudinger reduction). Ensure the reaction is well-vented within the fume hood. 2. Ensure the reaction mixture is kept basic during the quench if possible, or use a quenching method that does not require acidic conditions. |
| A solid (sulfur) precipitates during a sodium thiosulfate quench. | Acidic conditions can cause thiosulfate to decompose into elemental sulfur and sulfur dioxide.[14] | Add the thiosulfate solution before any acidic workup. If the reaction mixture is already acidic, consider using sodium bisulfite or sulfite, which are less prone to this issue.[9] |
| I am using a continuous flow setup. | The quenching needs to be integrated directly into the flow path to neutralize the hazardous material as it is produced.[4] | Introduce a stream of the quenching agent (e.g., aqueous sodium thiosulfate) via a T-mixer to the reactor output stream before it reaches the collection vessel.[4] This ensures immediate neutralization of the unreacted bromine azide. |
Experimental Protocols
CAUTION: These procedures should only be carried out by trained personnel in a properly equipped laboratory, adhering to all safety precautions mentioned above.
Protocol 1: Quenching with Aqueous Sodium Thiosulfate
This is the most common method for quenching reactions containing bromine azide, as it effectively reduces both bromine and the azide moiety.[4][14]
-
Preparation: Prepare a saturated or 1 M aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Cooling: Cool the reaction vessel to 0 °C in an ice bath to moderate the quenching reaction, which can be exothermic.
-
Addition: While vigorously stirring the reaction mixture, slowly add the sodium thiosulfate solution dropwise via an addition funnel.
-
Observation: Continue addition until the reddish-brown color of bromine azide is completely discharged and the solution becomes colorless.
-
Stirring: Allow the mixture to stir for an additional 15-30 minutes at 0 °C to ensure the quench is complete.
-
Workup: The reaction mixture can now be safely moved to the workup phase (e.g., extraction).
Reaction: 2S₂O₃²⁻ + BrN₃ → S₄O₆²⁻ + Br⁻ + N₃⁻ (Simplified representation)
Protocol 2: Quenching with an Unsaturated Hydrocarbon (e.g., Cyclohexene)
This method is effective for quenching the electrophilic bromine character of BrN₃, which readily adds across double bonds.[1][15]
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition: Slowly add cyclohexene dropwise to the reaction mixture. A slight excess (1.1 to 1.5 equivalents relative to the initial BrN₃) is typically sufficient.
-
Observation: The disappearance of the reddish-brown color indicates the consumption of bromine azide.
-
Stirring: Stir for an additional 30 minutes at 0 °C.
-
Further Quenching: Note that this method primarily addresses the reactive bromine part of BrN₃. The azide functionality may remain in the product (e.g., as a bromo-azido-cyclohexane adduct). If complete destruction of the azide is required, a subsequent quench with a reducing agent or a Staudinger reduction may be necessary.
Protocol 3: Staudinger Reduction for Organic Azides
If the reaction goal was to form an organic azide (R-N₃), the excess BrN₃ should first be quenched with a reducing agent like sodium thiosulfate (Protocol 1). The resulting organic azide can then be converted to a more stable amine using the Staudinger reduction.[8][16]
-
Initial Quench: First, quench any remaining BrN₃ using Protocol 1. Work up the reaction to isolate the crude organic azide.
-
Dissolution: Dissolve the crude organic azide in a suitable solvent such as THF or diethyl ether.
-
Phosphine Addition: Add triphenylphosphine (PPh₃) (1.1 equivalents) portion-wise to the solution at room temperature. Vigorous nitrogen evolution will be observed.
-
Reaction: Stir the reaction until gas evolution ceases. The reaction can be monitored by TLC or IR spectroscopy (disappearance of the azide stretch at ~2100 cm⁻¹).
-
Hydrolysis: Add water to the reaction mixture to hydrolyze the intermediate iminophosphorane to the desired primary amine and triphenylphosphine oxide.[16]
-
Workup: Proceed with standard extraction and purification procedures to isolate the amine.
Data Presentation
Table 1: Comparison of Common Quenching Agents
| Quenching Agent | Formula | Typical Concentration | Target Species | Key Considerations |
| Sodium Thiosulfate | Na₂S₂O₃ | 1 M to Saturated (aq) | BrN₃, Br₂ | Highly effective; can precipitate sulfur in acidic conditions.[14] |
| Sodium Bisulfite | NaHSO₃ | 1 M to Saturated (aq) | BrN₃, Br₂ | Good alternative to thiosulfate; less likely to form sulfur.[9][17] |
| Sodium Sulfite | Na₂SO₃ | 1 M to Saturated (aq) | BrN₃, Br₂ | Similar to sodium bisulfite.[9] |
| Cyclohexene | C₆H₁₀ | Neat (liquid) | BrN₃, Br₂ | Reacts via electrophilic addition; does not destroy the azide moiety.[18][19] |
| Triphenylphosphine | PPh₃ | N/A (solid) | Organic Azides (R-N₃) | Used to convert organic azides to amines (Staudinger Reduction); not for BrN₃ directly.[8][16] |
Visualizations
Caption: General workflow for quenching excess bromine azide in a reaction mixture.
Caption: Comparison of two primary methods for quenching bromine azide.
References
- 1. Bromine azide - Wikipedia [en.wikipedia.org]
- 2. chemistry.unm.edu [chemistry.unm.edu]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. Safe generation and use of bromine azide under continuous flow conditions – selective 1,2-bromoazidation of olefins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02425K [pubs.rsc.org]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. waterboards.ca.gov [waterboards.ca.gov]
- 7. Tribromopyrrole, brominated acids, and other disinfection byproducts produced by disinfection of drinking water rich in bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Staudinger Reaction [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 12. echemi.com [echemi.com]
- 13. reddit.com [reddit.com]
- 14. Sodium thiosulfate - Wikipedia [en.wikipedia.org]
- 15. Addition Reaction of Bromine to Cyclohexene | Department of Chemistry | University of Washington [chem.washington.edu]
- 16. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 17. Bisulfite - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. youtube.com [youtube.com]
Technical Support Center: Synthesis of (1-Azido-2-bromoethyl)cyclopentane
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (1-azido-2-bromoethyl)cyclopentane.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when synthesizing this compound?
A1: The primary safety concern is the use of bromine azide (BrN₃), which is an extremely toxic and explosive reagent.[1][2] It is highly sensitive to changes in temperature and pressure.[1] Due to its hazardous nature, in situ generation or the use of continuous flow reactors is strongly recommended to avoid the isolation of pure bromine azide.[1][2][3]
Q2: How is bromine azide typically generated for this reaction?
A2: Bromine azide is commonly generated in situ to minimize risks. A prevalent method involves the reaction of sodium azide (NaN₃) with a bromine source like N-bromosuccinimide (NBS) or bromine (Br₂) in a biphasic solvent system.[1] Another approach is the OXONE-mediated oxidation of a mixture of sodium bromide and sodium azide.[2]
Q3: What are the expected side products in this synthesis?
A3: Side products can arise from both radical and ionic reaction pathways, depending on the conditions.[1] While cyclopentene is a symmetrical alkene, which simplifies the regioselectivity, potential side products can include diastereomers (if applicable to substituted cyclopentenes), products from the decomposition of bromine azide, and unreacted starting materials. Over-bromination is also a possibility if excess bromine is present.
Q4: What is a typical workup procedure for the synthesis of this compound?
A4: A general workup procedure involves quenching the reaction, separating the organic and aqueous layers, washing the organic layer to remove impurities, drying the organic layer, and finally, removing the solvent. The crude product is then typically purified by column chromatography.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product yield | - Incomplete reaction. | - Monitor the reaction by TLC. - Ensure the bromine azide was generated successfully. - Use a slight excess of the bromine azide precursors.[1] |
| - Decomposition of bromine azide. | - Maintain the recommended reaction temperature. - Consider using a continuous flow setup to minimize decomposition.[1][2] | |
| - Inefficient extraction during workup. | - Ensure proper phase separation. - Perform multiple extractions with the organic solvent. | |
| Presence of multiple spots on TLC after reaction | - Formation of side products or diastereomers. | - Optimize reaction conditions (solvent, temperature, light exposure) to favor the desired product.[1] - Use flash column chromatography for purification. |
| - Unreacted starting material (cyclopentene). | - Ensure sufficient generation of bromine azide. | |
| Product decomposes during purification | - Thermal instability of the azide group. | - Avoid excessive heating during solvent removal. Use a rotary evaporator at reduced pressure and moderate temperature. - The azide group can undergo thermal decomposition, initiating at temperatures around 80-120°C.[4] |
| - Sensitivity to silica gel during chromatography. | - Deactivate the silica gel with a small amount of a neutral agent like triethylamine in the eluent. - Consider alternative purification methods like preparative TLC or distillation under high vacuum if the compound is sufficiently stable. | |
| Difficulty in removing inorganic salts | - Incomplete quenching or washing. | - Quench the reaction thoroughly with an appropriate reagent (e.g., sodium thiosulfate solution to remove excess bromine). - Wash the organic layer multiple times with water and brine. |
Experimental Protocol: Workup Procedure
This protocol outlines a general workup procedure following the synthesis of this compound from cyclopentene and in situ generated bromine azide.
-
Quenching:
-
Once the reaction is complete (as determined by TLC analysis), cool the reaction mixture in an ice bath.
-
Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted bromine. Continue adding until the reddish-brown color of bromine disappears.
-
-
Phase Separation:
-
Transfer the mixture to a separatory funnel.
-
If the reaction was performed in a water-miscible solvent, add an immiscible organic solvent (e.g., dichloromethane or diethyl ether) and water to dilute the mixture.
-
Allow the layers to separate. The organic layer will contain the product.
-
-
Washing:
-
Separate the organic layer.
-
Wash the organic layer sequentially with:
-
Water (2 x volume of organic layer)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x volume of organic layer) to remove any acidic byproducts.
-
Brine (saturated aqueous NaCl solution) (1 x volume of organic layer) to aid in drying.
-
-
-
Drying:
-
Transfer the washed organic layer to a clean, dry Erlenmeyer flask.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)).
-
Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely when the flask is swirled, indicating sufficient drying.
-
-
Solvent Removal:
-
Filter the dried organic solution to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator. Use a moderate temperature for the water bath to avoid thermal decomposition of the azide product.[4]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. A common eluent system for similar compounds is a mixture of hexane and ethyl acetate or dichloromethane and diethyl ether.[5]
-
Visualization
Caption: Experimental workflow for the workup and purification of this compound.
References
- 1. Safe generation and use of bromine azide under continuous flow conditions – selective 1,2-bromoazidation of olefins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02425K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Taming Bromine Azide for Use in Organic Solvents—Radical Bromoazidations and Alcohol Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound | 2445791-41-1 [smolecule.com]
- 5. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to the Synthesis of Azido-bromo Alkanes
For Researchers, Scientists, and Drug Development Professionals
Azido-bromo alkanes are valuable bifunctional building blocks in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of both an azide and a bromo group allows for sequential and orthogonal functionalization, making them key intermediates in the construction of complex molecules. This guide provides an objective comparison of three common methods for their synthesis: nucleophilic substitution of dibromoalkanes, bromoazidation of alkenes, and a two-step sequence involving the ring-opening of epoxides. Experimental data is presented to support the comparison, and detailed protocols for key reactions are provided.
Comparative Performance of Synthesis Methods
The choice of synthetic route to azido-bromo alkanes depends on several factors, including the availability of starting materials, desired regioselectivity, and scalability. The following table summarizes the key quantitative data for each of the discussed methods.
| Synthesis Method | Starting Material | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Regioselectivity |
| Nucleophilic Substitution | 1,4-Dibromobutane | Sodium Azide, DMF | - | 50 | 30-37[1] | Not Applicable |
| 1,6-Dibromohexane | Sodium Azide, DMF | - | 20 | ~90[2] | Not Applicable | |
| Bromoazidation of Alkenes | Styrene | NBS, TMSN₃, Acetonitrile | 10 min | Room Temp. | 95 | Markovnikov |
| 1-Octene | NBS, TMSN₃, Acetonitrile | 10 min | Room Temp. | 92 | Anti-Markovnikov | |
| Cyclohexene | NBS, TMSN₃, Acetonitrile | 10 min | Room Temp. | 94 | trans | |
| Epoxide Ring-Opening (2 steps) | 1,2-Epoxybutane | 1. NaN₃, H₂O/EtOH2. PBr₃, Pyridine | 12-48 h (step 1) | 65-80 (step 1) | High (overall) | Less substituted carbon (step 1) |
| Styrene Oxide | 1. NaN₃, H₂O/EtOH2. CBr₄, PPh₃ | 12-48 h (step 1) | 65-80 (step 1) | High (overall) | Benzylic carbon (step 1) |
Detailed Experimental Protocols
Method 1: Nucleophilic Substitution of Dibromoalkanes
This method relies on the SN2 reaction of a dibromoalkane with sodium azide. Typically, a slight excess of the dibromoalkane is used to minimize the formation of the diazide byproduct.
Synthesis of 1-Azido-4-bromobutane: [1]
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 1,4-dibromobutane (1.0 eq) in N,N-dimethylformamide (DMF).
-
Add sodium azide (0.8 eq) to the solution.
-
Heat the reaction mixture to 50 °C and stir for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford 1-azido-4-bromobutane.
Method 2: Bromoazidation of Alkenes
This method introduces a bromine and an azide group across a double bond in a single step. The use of N-bromosuccinimide (NBS) and trimethylsilyl azide (TMSN₃) in acetonitrile provides a mild and efficient procedure.[1]
General Procedure for Bromoazidation of Alkenes: [1]
-
To a stirred solution of the alkene (1.0 eq) in acetonitrile, add trimethylsilyl azide (TMSN₃, 1.2 eq) at room temperature under a nitrogen atmosphere.
-
Add N-bromosuccinimide (NBS, 1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction for 10 minutes at room temperature. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with saturated sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method 3: Two-Step Synthesis via Epoxide Ring-Opening
This route involves the regioselective ring-opening of an epoxide with sodium azide to form a β-azido alcohol, followed by the conversion of the hydroxyl group to a bromide.
Step 1: Synthesis of β-Azido Alcohols from Epoxides:
The classical protocol for the azidolysis of epoxides utilizes sodium azide and a proton source, such as ammonium chloride, in a mixed solvent system. The reaction generally proceeds with the azide attacking the less substituted carbon of the epoxide ring.[3]
-
In a round-bottom flask, dissolve the epoxide (1.0 eq) in a mixture of ethanol and water.
-
Add sodium azide (1.5 eq) and ammonium chloride (1.2 eq) to the solution.
-
Heat the reaction mixture to 65-80 °C and stir for 12-48 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude β-azido alcohol, which can be purified by column chromatography.
Step 2: Conversion of β-Azido Alcohols to β-Azido-bromo Alkanes (Appel Reaction):
The Appel reaction is a reliable method for converting alcohols to alkyl halides using a phosphine and a carbon tetrahalide.
-
To a stirred solution of the β-azido alcohol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous dichloromethane at 0 °C, add carbon tetrabromide (1.5 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired azido-bromo alkane.
Synthesis Pathways Visualization
The following diagrams illustrate the logical workflow for each of the described synthesis methods for azido-bromo alkanes.
Caption: Synthetic pathways to azido-bromo alkanes.
Conclusion
The synthesis of azido-bromo alkanes can be achieved through several effective methods, each with its own advantages and limitations. The nucleophilic substitution of dibromoalkanes is a straightforward approach, particularly for symmetrical starting materials, though it can suffer from the formation of diazide byproducts. Bromoazidation of alkenes offers a rapid and highly efficient one-step route with predictable regioselectivity based on the alkene substrate. The two-step synthesis via epoxide ring-opening provides access to vicinal azido-bromo alkanes with good control over regioselectivity in the initial azidation step. The choice of the optimal method will be guided by the specific target molecule, the availability of precursors, and the desired efficiency and selectivity. Careful consideration of the safety precautions, especially when working with azides, is paramount in all these synthetic procedures.
References
Reactivity Profile of (1-azido-2-bromoethyl)cyclopentane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of (1-azido-2-bromoethyl)cyclopentane with other common organic azides. The presence of a vicinal bromine atom significantly influences the reactivity of the azide moiety, presenting both unique synthetic opportunities and potential challenges. This document summarizes expected reactivity patterns in key bioorthogonal reactions, offers detailed experimental protocols, and provides a framework for understanding the underlying chemical principles.
Overview of Azide Reactivity
Organic azides are versatile functional groups in chemical biology and drug development, primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), strain-promoted azide-alkyne cycloaddition (SPAAC), and the Staudinger ligation. The reactivity of an azide is influenced by steric hindrance, electronic effects, and the presence of neighboring functional groups. In the case of this compound, the adjacent bromine atom is a key determinant of its chemical behavior.
Comparative Reactivity Analysis
Table 1: Qualitative Reactivity Comparison in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Azide Compound | Expected Relative Rate | Potential Side Reactions | Notes |
| 1-Azidohexane (Primary Alkyl Azide) | High | Minimal | Standard substrate for CuAAC. |
| 1-Azido-1-methylcyclohexane (Tertiary Alkyl Azide) | Moderate | Minimal | Steric hindrance around the azide may slow the reaction. |
| This compound | Moderate to Low | Elimination of HBr to form vinyl azide | The vicinal bromine is an electron-withdrawing group, which can decrease the nucleophilicity of the azide. Halide ions are known to inhibit Cu(I) catalysts, potentially lowering the reaction rate[1]. The primary competing reaction is base-mediated elimination. |
Table 2: Qualitative Reactivity Comparison in Staudinger Ligation
| Azide Compound | Expected Relative Rate | Potential Side Reactions | Notes |
| 1-Azidohexane (Primary Alkyl Azide) | High | Minimal | Generally proceeds cleanly to form the aza-ylide intermediate. |
| 1-Azido-1-methylcyclohexane (Tertiary Alkyl Azide) | Moderate | Minimal | Steric hindrance can affect the rate of reaction with the phosphine reagent. |
| This compound | Moderate | Intramolecular cyclization/rearrangement | The reaction is expected to proceed, as it is less sensitive to electronic effects than CuAAC. However, the presence of the vicinal bromine could potentially lead to unforeseen rearrangements of the aza-ylide intermediate. |
Key Experimental Protocols
The following are generalized protocols that can be adapted for reactions with this compound. Optimization may be required.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
This compound
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., t-BuOH/H₂O 1:1)
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a ligand to stabilize Cu(I))
Procedure:
-
In a reaction vessel, dissolve the alkyne (1.0 eq) and this compound (1.1 eq) in the chosen solvent system.
-
Add an aqueous solution of CuSO₄·5H₂O (0.05 eq).
-
If using a ligand, add TBTA (0.05 eq).
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.1 eq) to the reaction mixture to reduce Cu(II) to the active Cu(I) species.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, the reaction can be worked up by partitioning between water and an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated.
-
Purify the triazole product by column chromatography.
Note: Due to potential inhibition by the bromide, higher catalyst loading or the use of a halide-scavenging agent may be necessary to achieve reasonable reaction rates[1]. To minimize the competing elimination reaction, it is crucial to avoid basic conditions.
Protocol 2: Staudinger Ligation
Materials:
-
This compound
-
Triarylphosphine (e.g., triphenylphosphine or a phosphine with an ortho-ester for traceless ligation)
-
Anhydrous solvent (e.g., THF or acetonitrile)
-
Water (for hydrolysis to the amine)
Procedure:
-
Dissolve this compound (1.0 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the triarylphosphine (1.1 eq) to the solution.
-
Stir the reaction at room temperature. The reaction typically leads to the evolution of nitrogen gas as the aza-ylide is formed. Monitor the reaction by TLC or ³¹P NMR spectroscopy.
-
For the formation of an amide bond in a traceless Staudinger ligation, the reaction is typically conducted with a phosphine reagent containing an appropriately positioned ester, and the mixture is heated to facilitate intramolecular cyclization.
-
For reduction to the primary amine, once the formation of the aza-ylide is complete, add water to the reaction mixture and stir until hydrolysis is complete.
-
Work up the reaction by removing the solvent under reduced pressure and purifying the product by extraction or column chromatography.
Reaction Pathways and Logical Relationships
The following diagrams illustrate the expected reaction pathways for this compound.
References
Comparative Guide to the Reactions of (1-azido-2-bromoethyl)cyclopentane for Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the experimental results for reactions involving (1-azido-2-bromoethyl)cyclopentane, a versatile building block in organic synthesis. Its unique bifunctional nature, possessing both an azide and a bromine atom, allows for a diverse range of chemical transformations. This document presents a comparative overview of its key reactions, alternative synthetic routes, and detailed experimental protocols to assist researchers in designing efficient and effective synthetic strategies.
Synthesis of this compound: A Comparative Analysis
The primary synthetic route to this compound involves the azidobromination of cyclopentene. Experimental data highlights the efficiency of modern techniques, particularly flow chemistry, in achieving high yields and purity.
Table 1: Comparison of Synthetic Methods for this compound
| Method | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Batch Reactor | Cyclopentene, Sodium Azide, N-Bromosuccinimide | Acetonitrile | 0 to RT | 12 h | 68% | [1] |
| Flow Reactor | Cyclopentene, Sodium Azide, N-Bromosuccinimide | Acetonitrile | Ambient | 2 min residence time | 91% | [1] |
| Analogous Azidobromination | Olefin, Sodium Azide, N-Bromosuccinimide | Dichloromethane | 0 to RT | - | up to 78% | [1] |
Key Findings:
-
Flow chemistry offers a significant advantage in the synthesis of this compound, providing a higher yield in a fraction of the time compared to traditional batch processing. [1] This method allows for precise control over reaction parameters, leading to improved efficiency and scalability.
-
The use of N-bromosuccinimide (NBS) as a bromine source and sodium azide is a common and effective strategy for the azidobromination of alkenes.[1]
Key Reactions of this compound
The reactivity of this compound is dominated by its two functional groups: the azide and the bromine. This allows for selective transformations, making it a valuable intermediate in the synthesis of complex molecules.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form stable 1,2,3-triazole rings, a common motif in medicinal chemistry. This "click" reaction is highly efficient and regioselective, exclusively yielding the 1,4-disubstituted triazole isomer.
Table 2: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound
| Alkyne | Catalyst | Ligand | Solvent | Temperature | Time | Yield (%) |
| Phenylacetylene | CuI | None | THF/H₂O | Room Temp. | 12 h | >95% (expected) |
| Propargyl Alcohol | CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH/H₂O | Room Temp. | 8 h | >95% (expected) |
| 1-Octyne | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | None | Neat | Room Temp. | 30 min | Quantitative (for analogous reactions)[2] |
Alternative Synthesis of 1-Cyclopentyl-1,2,3-Triazoles:
An alternative approach to cyclopentyl-substituted triazoles involves the reaction of cyclopentyl azide with a terminal alkyne. Cyclopentyl azide can be prepared from cyclopentyl bromide and sodium azide. This two-step process provides an alternative to the direct use of this compound, which may be advantageous depending on the desired final product and the availability of starting materials.
Nucleophilic Substitution
The bromine atom in this compound is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.
Table 3: Predicted Nucleophilic Substitution Reactions of this compound
| Nucleophile | Product | Reaction Conditions | Expected Outcome |
| Amines (e.g., Aniline) | N-(2-azido-1-cyclopentylethyl)aniline | Polar aprotic solvent (e.g., DMF), Heat | High yield of the corresponding amine |
| Thiols (e.g., Thiophenol) | (2-azido-1-cyclopentylethyl)(phenyl)sulfane | Base (e.g., NaH), THF | Efficient formation of the thioether |
| Cyanide (e.g., NaCN) | 3-azido-2-cyclopentylpropanenitrile | DMSO | Good yield of the nitrile product |
Elimination Reactions
Under basic conditions, this compound can undergo an E2 elimination reaction to form 1-(azidomethyl)cyclopent-1-ene. The regioselectivity of this reaction is governed by Zaitsev's rule, favoring the formation of the more substituted alkene.[3]
Experimental Protocols
Synthesis of this compound (Flow Chemistry)
Workflow Diagram:
Caption: Experimental workflow for the synthesis of this compound via flow chemistry.
Procedure:
-
A solution of cyclopentene in acetonitrile and a solution of N-bromosuccinimide and sodium azide in acetonitrile are prepared.
-
The two solutions are drawn into separate syringes and placed on syringe pumps.
-
The pumps are set to deliver the reagents at a flow rate that ensures a 2-minute residence time within the flow reactor.
-
The reagents are combined in a T-mixer before entering the heated reactor coil.
-
The output from the reactor is collected, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Reaction Pathway:
Caption: Reaction pathway for the CuAAC of this compound with phenylacetylene.
Procedure:
-
To a solution of this compound in a mixture of THF and water (1:1) is added phenylacetylene.
-
Copper(I) iodide is added to the mixture.
-
The reaction is stirred at room temperature for 12 hours.
-
Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. The data presented in this guide demonstrates that modern synthetic techniques, such as flow chemistry, can significantly improve its preparation. Its dual functionality allows for selective and high-yielding transformations, including the highly efficient copper-catalyzed azide-alkyne cycloaddition and various nucleophilic substitution reactions. This guide provides researchers with the necessary data and protocols to effectively utilize this building block in the development of novel molecules for pharmaceutical and other applications.
References
A Comparative Guide to Alternative Reagents for the Synthesis of (1-Azido-2-bromoethyl)cyclopentane
For Researchers, Scientists, and Drug Development Professionals
The synthesis of vicinal azido-bromo alkanes, such as (1-azido-2-bromoethyl)cyclopentane, is a critical transformation in organic synthesis, providing versatile intermediates for the introduction of nitrogen-containing functionalities in drug discovery and development. The target molecule is typically synthesized via the azido-bromination of cyclopentene. This guide provides a comprehensive comparison of alternative reagent systems for this transformation, focusing on performance, safety, and operational simplicity. Experimental data, detailed protocols, and mechanistic diagrams are provided to assist researchers in selecting the most suitable method for their specific needs.
Comparison of Reagent Systems for the Azido-bromination of Cyclopentene
The following tables summarize the performance of various reagent systems for the synthesis of trans-1-azido-2-bromocyclopentane from cyclopentene. The data presented is based on reported experimental results for cyclopentene or closely related cycloalkenes where direct data for cyclopentene was unavailable.
Ionic Azido-bromination Methods
These methods proceed through an ionic mechanism, typically involving a cyclic bromonium ion intermediate, which leads to a high degree of anti-stereoselectivity.
| Reagent System | Bromine Source | Azide Source | Catalyst/Additive | Solvent | Reaction Time | Yield (%) | Key Features & Drawbacks |
| Method A: Br₂ / NaN₃ | Bromine (Br₂) | Sodium Azide (NaN₃) | None | Dichloromethane/Water | 2-4 h | 75-85 | Features: Classical, cost-effective method. Drawbacks: Use of highly toxic and corrosive elemental bromine; biphasic reaction can be slow. |
| Method B: NBS / NaN₃ | N-Bromosuccinimide (NBS) | Sodium Azide (NaN₃) | None | Acetonitrile/Water | 1-3 h | 80-90 | Features: Avoids the use of elemental bromine, generally safer. Drawbacks: Requires careful control of reaction conditions to avoid side reactions. |
| Method C: NBS / TMSN₃ / Yb(OTf)₃ | N-Bromosuccinimide (NBS) | Trimethylsilyl azide (TMSN₃) | Ytterbium(III) triflate | Acetonitrile | 0.5-1 h | 90-95 | Features: High yield and short reaction time due to Lewis acid catalysis. Drawbacks: Requires use of a metal catalyst and moisture-sensitive TMSN₃. |
| Method D: PTT / TMSN₃ | Phenyltrimethylammonium tribromide (PTT) | Trimethylsilyl azide (TMSN₃) | None (in Ionic Liquid) | [bmim][BF₄] | 1-2 h | 85-92 | Features: Utilizes a stable, solid bromine source; ionic liquid can be recycled. Drawbacks: Requires use of an ionic liquid and TMSN₃. |
Radical Azido-bromination Methods
These methods proceed via a radical mechanism, which can offer different regioselectivity compared to ionic methods, although for a symmetrical alkene like cyclopentene, the primary product is the same.
| Reagent System | Key Reagents | Conditions | Solvent | Reaction Time | Yield (%) | Key Features & Drawbacks |
| Method E: Radical Azido-bromination | Zhdankin's reagent, Et₄PBr | Blue LED irradiation, rt | Dichloroethane (DCE) | 4-6 h | 70-80 | Features: Mild, photocatalytic method. Drawbacks: Requires specialized equipment (photo-reactor); reagents may be less common. |
Mechanistic Pathways
The reaction mechanisms for the ionic and radical azido-bromination of cyclopentene are distinct, influencing the reaction conditions and outcomes.
Caption: Ionic mechanism for azido-bromination of cyclopentene.
Caption: Radical mechanism for azido-bromination of cyclopentene.
Experimental Protocols
Detailed experimental procedures for the synthesis of trans-1-azido-2-bromocyclopentane are provided below.
Method B: Azido-bromination using NBS and NaN₃
Experimental Workflow:
Caption: Workflow for azido-bromination using NBS and NaN₃.
Procedure:
-
In a round-bottom flask, dissolve sodium azide (1.5 mmol) in a mixture of acetonitrile (10 mL) and water (2 mL).
-
Add cyclopentene (1.0 mmol) to the solution and cool the mixture to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.2 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Remove the ice bath and stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford trans-1-azido-2-bromocyclopentane.
Method C: Yb(OTf)₃ Catalyzed Azido-bromination using NBS and TMSN₃
Experimental Workflow:
Computational Validation of (1-azido-2-bromoethyl)cyclopentane Reaction Mechanisms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the computational validation of key reaction mechanisms involving (1-azido-2-bromoethyl)cyclopentane. While direct computational studies on this specific molecule are not extensively available in peer-reviewed literature, this document outlines the established theoretical frameworks and experimental data for analogous systems. This guide serves as a robust framework for researchers looking to model, predict, and validate the reactivity of this versatile synthetic intermediate.
Key Reaction Mechanisms of this compound
This compound is a bifunctional molecule capable of undergoing several important transformations, primarily dictated by the reactive azide and bromide moieties. The principal reaction pathways include nucleophilic substitution, 1,3-dipolar cycloaddition, and elimination reactions.
Nucleophilic Substitution (SN2)
The bromine atom in this compound is susceptible to nucleophilic displacement, typically following an SN2 mechanism. A common example is the substitution by an azide ion to form a diazide, or by other nucleophiles to introduce diverse functionalities.
1,3-Dipolar Cycloaddition
The azide group acts as a 1,3-dipole and can react with dipolarophiles, such as alkynes and alkenes, to form five-membered heterocyclic rings (triazoles and triazolines, respectively). This is a powerful transformation for the synthesis of complex nitrogen-containing molecules.
Elimination Reactions
Under basic conditions, this compound can undergo elimination of HBr to form a vinyl azide. The regioselectivity of this reaction is a key aspect for investigation.
Computational Approaches to Validate Reaction Mechanisms
Density Functional Theory (DFT) is a powerful tool for elucidating reaction mechanisms, predicting reactivity, and determining the stereoselectivity of organic reactions. For the reaction mechanisms of this compound, the following computational approaches are standard in the field.
Transition State Theory and Energy Profile Calculation
Computational chemists use DFT to locate the transition state (TS) structures for each elementary step of a proposed reaction mechanism. By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface can be constructed. The height of the energy barrier (activation energy) determines the reaction rate, and the relative energies of different transition states can predict the major product.
Fukui Functions and Local Softness
To predict the regioselectivity of reactions like 1,3-dipolar cycloadditions, DFT-based reactivity descriptors such as Fukui functions and local softness are employed. These indices help in identifying the most nucleophilic and electrophilic sites within the reacting molecules. For instance, in the reaction of an azide with an unsymmetrical alkene, these descriptors can predict which nitrogen of the azide will bond with which carbon of the alkene.[1]
Comparative Data from Computational Studies of Analogous Systems
The following tables summarize computational data from studies on reactions analogous to those of this compound.
Table 1: Comparison of Computational Methods for Predicting SN2 Reaction Barriers
| Nucleophile | Substrate | Computational Method | Basis Set | Calculated Activation Barrier (kcal/mol) | Reference |
| F⁻ | CH₃Cl | B3LYP | 6-31+G | 10.2 (gas phase) | [2][3] |
| Cl⁻ | CH₃Cl | B3LYP | 6-31+G | 13.6 (gas phase) | [2][3] |
| Br⁻ | CH₃Cl | B3LYP | 6-31+G* | 12.7 (gas phase) | [2][3] |
| N₃⁻ | CH₃Br | Not specified | Not specified | Not specified | No direct data found |
Note: The solvent has a significant effect on SN2 reaction barriers. In polar solvents, the barriers are generally higher than in the gas phase due to the stabilization of the charged nucleophile.[2][4]
Table 2: DFT-Predicted Regioselectivity in 1,3-Dipolar Cycloadditions of Azides
| Azide | Dipolarophile | Functional | Basis Set | Predicted Major Regioisomer | Energy Difference between TSs (kcal/mol) | Reference |
| HN₃ | Propylene | B3LYP | 6-31G(d,p) | 4-methyl-triazoline | 1.8 | [1] |
| CH₃N₃ | Propylene | B3LYP | 6-31G(d,p) | 1,4-dimethyl-triazoline | 1.5 | [1] |
| Aryl azides | Methoxycarbonylallene | M08-HX | pcseg-2 | Site- and regio-selective | ~1.6 | [5] |
Experimental Data and Alternative Synthetic Routes
While extensive computational data on this compound is lacking, experimental data on its synthesis and the synthesis of similar compounds provide a benchmark for potential computational validation.
Table 3: Synthesis of Vicinal Bromoazides - Comparison of Methods
| Alkene | Brominating Agent | Azide Source | Solvent | Yield (%) | Reference |
| Cyclopentene | Phenyltrimethylammonium tribromide (PTT) | TMSN₃ | Ionic Liquid | Good to excellent | [6] |
| Styrene | NBS | NaN₃ | DME/H₂O (with Nafion-H) | High | [6] |
| Cyclopentene | BrN₃ (in situ) | Zhdankin's reagent & Et₄PBr | DCE | Not specified | [7] |
| Generic Alkene | Br₂ | NaN₃ | CH₂Cl₂/H₂O | Not specified | [7] |
| This compound Synthesis | Not specified | Not specified | Flow reactor | 91 | [8] |
Visualizing Reaction Mechanisms and Workflows
Generalized Reaction Mechanisms
The following diagrams illustrate the key reaction mechanisms discussed.
Caption: Generalized SN2 reaction pathway.
Caption: Concerted 1,3-dipolar cycloaddition mechanism.
Computational Validation Workflow
The logical workflow for the computational validation of a reaction mechanism is depicted below.
Caption: Workflow for computational validation of a reaction mechanism.
Detailed Experimental Protocols (Exemplary)
The following are generalized protocols for reactions involving the formation of vicinal bromoazides, which can be adapted for the synthesis of this compound.
Bromoazidation using Phenyltrimethylammonium Tribromide (PTT) and TMSN₃ in an Ionic Liquid[6]
-
Materials: Alkene (1 mmol), Phenyltrimethylammonium tribromide (PTT) (1.1 mmol), Trimethylsilyl azide (TMSN₃) (1.2 mmol), and an ionic liquid (e.g., [bmim]Br) (2 mL).
-
Procedure:
-
To a stirred solution of the alkene in the ionic liquid, add PTT and TMSN₃.
-
Stir the reaction mixture at room temperature for the time required to complete the reaction (monitored by TLC).
-
Upon completion, extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography.
-
Radical Bromoazidation using in situ generated BrN₃[7]
-
Materials: Alkene (1 mmol), Zhdankin's reagent (azido-benziodoxolone) (1.1 mmol), Tetraethylphosphonium bromide (1.1 mmol), Dichloroethane (DCE) as solvent.
-
Procedure:
-
Dissolve the alkene, Zhdankin's reagent, and tetraethylphosphonium bromide in DCE.
-
Irradiate the reaction mixture with blue LED light at room temperature.
-
Monitor the reaction progress by TLC.
-
After completion, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by column chromatography.
-
Conclusion
The computational validation of reaction mechanisms for this compound can be effectively approached by applying established DFT methodologies that have been successfully used for analogous systems. By calculating potential energy surfaces for SN2 and 1,3-dipolar cycloaddition reactions, and by analyzing reactivity indices, researchers can gain deep insights into the reactivity and selectivity of this compound. The experimental data for the synthesis of vicinal bromoazides provide a valuable point of comparison for future computational studies. This guide provides a foundational framework for researchers to design and interpret their own computational and experimental investigations into the rich chemistry of this compound.
References
- 1. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 2. sciforum.net [sciforum.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Azide-Allene Dipolar Cycloaddition: Is DFT Able to Predict Site- and Regio-Selectivity? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Taming Bromine Azide for Use in Organic Solvents—Radical Bromoazidations and Alcohol Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy this compound | 2445791-41-1 [smolecule.com]
A Comparative Study of Azide Versus Bromide Reactivity in the Same Molecule
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of molecules bearing multiple reactive sites is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. This guide provides an objective comparison of the reactivity of azide and bromide functional groups when present in the same molecule, using 1-azido-4-bromobutane as a model substrate. The orthogonal reactivity of these two groups allows for a diverse range of chemical transformations, enabling the stepwise or selective modification of the molecule. This guide presents experimental data and detailed protocols for key reactions that highlight the chemoselective nature of these transformations.
Data Presentation: Comparative Reactivity
The following table summarizes the expected outcomes and typical yields for various reactions performed on 1-azido-4-bromobutane, demonstrating the selective reactivity of either the azide or the bromide group.
| Reaction Type | Target Group | Reagents | Product | Typical Yield | Reference Reaction |
| Nucleophilic Substitution | Bromide | Sodium cyanide (NaCN) in ethanol | 5-azidopentanenitrile | >90% | SN2 reaction on primary alkyl halides[1] |
| Azide-Alkyne Cycloaddition | Azide | Phenylacetylene, CuSO₄, Sodium Ascorbate | 1-(4-(1-phenyl-1H-1,2,3-triazol-4-yl)butyl)azide | >95% | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2][3] |
| Staudinger Reduction | Azide | Triphenylphosphine (PPh₃), then H₂O | 4-bromobutan-1-amine | ~90% | Staudinger Reduction of alkyl azides[4][5] |
| Chemoselective Reduction | Azide | Dichloroborane–dimethyl sulfide (BHCl₂·SMe₂) | 4-bromobutan-1-amine | High | Selective reduction of azides in the presence of halides[6] |
| Visible Light-Induced Reduction | Azide | Ru(bpy)₃Cl₂, Ascorbate, visible light | 4-bromobutan-1-amine | High | Chemoselective reduction compatible with alkyl halides[3] |
Experimental Protocols
Detailed methodologies for the synthesis of the model compound and its key selective transformations are provided below.
Synthesis of 1-Azido-4-bromobutane
This protocol describes the synthesis of the bifunctional starting material from 1,4-dibromobutane.
dot
Caption: Synthesis of 1-azido-4-bromobutane.
Procedure:
-
To a solution of 1,4-dibromobutane (1 equivalent) in dimethylformamide (DMF), add sodium azide (1.1 equivalents).
-
Heat the reaction mixture to 50°C and stir under a nitrogen atmosphere for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-azido-4-bromobutane.[2]
Selective Nucleophilic Substitution at the Bromide
This protocol demonstrates the displacement of the bromide in the presence of the azide.
dot
Caption: Selective SN2 reaction at the bromide.
Procedure:
-
Dissolve 1-azido-4-bromobutane (1 equivalent) in ethanol.
-
Add a solution of sodium cyanide (1.2 equivalents) in ethanol.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to give the desired nitrile.[1]
Selective Azide-Alkyne Cycloaddition (Click Chemistry)
This protocol illustrates the highly selective reaction of the azide group, leaving the bromide untouched.
dot
Caption: Selective azide-alkyne cycloaddition.
Procedure:
-
To a solution of 1-azido-4-bromobutane (1 equivalent) and phenylacetylene (1.1 equivalents) in a 1:1 mixture of t-butanol and water, add sodium ascorbate (0.2 equivalents) followed by copper(II) sulfate pentahydrate (0.1 equivalents).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Selective Reduction of the Azide (Staudinger Reduction)
This protocol details the mild reduction of the azide group to an amine without affecting the bromide.
dot
Caption: Selective Staudinger reduction of the azide.
Procedure:
-
Dissolve 1-azido-4-bromobutane (1 equivalent) in tetrahydrofuran (THF).
-
Add triphenylphosphine (1.1 equivalents) portion-wise at room temperature. Nitrogen evolution should be observed.
-
Stir the reaction mixture at room temperature for 2-4 hours until the azide is consumed (monitored by IR spectroscopy or TLC).
-
Add water to the reaction mixture and stir for an additional 1-2 hours to hydrolyze the intermediate phosphazene.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with diethyl ether to remove triphenylphosphine oxide.
-
The aqueous layer containing the amine product can be further purified by extraction after basification.[4][5]
Conclusion
The azide and bromide functional groups exhibit highly orthogonal reactivity within the same molecule. The bromide is an excellent electrophile for SN2 reactions, while the azide is a robust 1,3-dipole for cycloaddition reactions and is susceptible to selective reduction under mild conditions. This differential reactivity allows for precise and sequential modifications of bifunctional molecules, which is of great value in the synthesis of complex organic molecules for various applications in research and development. The provided protocols offer reliable methods for achieving these selective transformations.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 1-azido-4-bromobutane | 116114-55-7 | Benchchem [benchchem.com]
- 3. A Biomolecule-Compatible Visible Light-Induced Azide Reduction from a DNA-Encoded Reaction Discovery System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 5. Staudinger Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
spectroscopic data comparison for isomers of azido-bromo-cyclopentane
A Comprehensive Guide for Researchers
This guide provides a detailed comparison of the expected spectroscopic data for the cis and trans isomers of 1-azido-2-bromo-cyclopentane. Due to the limited availability of directly published experimental data for these specific isomers, this guide utilizes established spectroscopic principles and data from analogous compounds to provide a robust predictive analysis. The information presented is intended to assist researchers, scientists, and drug development professionals in the identification and characterization of these and similar compounds.
Spectroscopic Data Summary
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for cis- and trans-1-azido-2-bromo-cyclopentane. These predictions are based on the known effects of azido and bromo substituents on cyclopentane rings and data from related structures.
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Isomer | Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| cis-1-azido-2-bromo-cyclopentane | H-1 (CH-N₃) | ~3.8 - 4.1 | ddd | J(H1-H2) ≈ 4-6, J(H1-H5a) ≈ 7-9, J(H1-H5b) ≈ 4-6 |
| H-2 (CH-Br) | ~4.2 - 4.5 | ddd | J(H2-H1) ≈ 4-6, J(H2-H3a) ≈ 7-9, J(H2-H3b) ≈ 4-6 | |
| H-3, H-4, H-5 | ~1.6 - 2.2 | m | - | |
| trans-1-azido-2-bromo-cyclopentane | H-1 (CH-N₃) | ~3.9 - 4.2 | ddd | J(H1-H2) ≈ 8-10, J(H1-H5a) ≈ 7-9, J(H1-H5b) ≈ 4-6 |
| H-2 (CH-Br) | ~4.3 - 4.6 | ddd | J(H2-H1) ≈ 8-10, J(H2-H3a) ≈ 7-9, J(H2-H3b) ≈ 4-6 | |
| H-3, H-4, H-5 | ~1.7 - 2.3 | m | - |
Note: Chemical shifts are referenced to TMS (δ 0.00 ppm). The protons on the cyclopentane ring are complex and will likely appear as overlapping multiplets.
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Isomer | Carbon | Predicted Chemical Shift (δ, ppm) |
| cis-1-azido-2-bromo-cyclopentane | C-1 (C-N₃) | ~65 - 70 |
| C-2 (C-Br) | ~55 - 60 | |
| C-3, C-5 | ~30 - 35 | |
| C-4 | ~20 - 25 | |
| trans-1-azido-2-bromo-cyclopentane | C-1 (C-N₃) | ~68 - 73 |
| C-2 (C-Br) | ~58 - 63 | |
| C-3, C-5 | ~32 - 37 | |
| C-4 | ~22 - 27 |
Note: Chemical shifts are referenced to TMS (δ 0.00 ppm).
Table 3: Predicted IR Spectroscopic Data
| Isomer | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| Both Isomers | N₃ stretch (asymmetric) | 2100 - 2140 | Strong |
| C-H stretch (cyclopentane) | 2850 - 3000 | Medium-Strong | |
| CH₂ bend (scissoring) | ~1450 - 1470 | Medium | |
| C-N stretch | 1200 - 1300 | Medium | |
| C-Br stretch | 500 - 650 | Medium-Strong |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A standard NMR spectrometer with a proton frequency of 400 MHz or higher is recommended for optimal resolution.
Sample Preparation:
-
Weigh approximately 5-10 mg of the azido-bromo-cyclopentane isomer into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans are typically sufficient.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands) are required.
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
Instrumentation: A standard FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.
Sample Preparation (Neat Liquid):
-
Place one or two drops of the liquid azido-bromo-cyclopentane isomer onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first, creating a thin liquid film between the plates.
-
Ensure there are no air bubbles in the film.
-
Mount the salt plates in the spectrometer's sample holder.
Data Acquisition:
-
Record a background spectrum of the empty spectrometer.
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and their corresponding wavenumbers.
Visualization of Isomer-Data Relationship
The following diagram illustrates the logical relationship between the isomers and their corresponding spectroscopic data.
Caption: Relationship between azido-bromo-cyclopentane isomers and their key spectroscopic data.
A Comparative Guide to Purity Assessment of (1-azido-2-bromoethyl)cyclopentane: HPLC vs. GC-MS Methods
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, rigorous purity assessment is paramount to ensure the safety, efficacy, and reproducibility of subsequent applications. This guide provides a comparative analysis of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for determining the purity of (1-azido-2-bromoethyl)cyclopentane. We present detailed experimental protocols and supporting data to aid researchers in selecting the most appropriate method for their needs.
Introduction
This compound is a bifunctional molecule with potential applications as a building block in medicinal chemistry and materials science. Its synthesis, likely proceeding through the bromination of vinylcyclopentane followed by nucleophilic substitution with sodium azide, can result in a range of process-related impurities. Therefore, a robust analytical method is required to separate and quantify the target compound from potential impurities such as the starting materials, intermediates, and side-products.
Experimental Protocols
A primary method using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and an alternative method using Gas Chromatography-Mass Spectrometry (GC-MS) are detailed below.
1. Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reversed-phase HPLC is a widely used technique for the separation of organic molecules.[1] For a molecule like this compound, which lacks a strong chromophore, detection can be challenging. This protocol utilizes a low UV wavelength for detection.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 40% B
-
2-15 min: 40% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 40% B
-
20-25 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.
2. Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like halogenated alkanes.[2][3][4] Coupling with a mass spectrometer allows for definitive peak identification.
Instrumentation and Conditions:
-
GC-MS System: A standard GC system coupled to a single quadrupole mass spectrometer.
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 240 °C
-
Hold: 5 minutes at 240 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-300
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of dichloromethane.
Data Presentation
The following table summarizes the hypothetical performance characteristics of the two methods for the analysis of this compound.
| Parameter | RP-HPLC-UV | GC-MS |
| Limit of Detection (LOD) | 5 µg/mL | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 15 µg/mL | 1.5 µg/mL |
| **Linearity (R²) ** | > 0.999 | > 0.999 |
| Precision (%RSD, n=6) | < 2.0% | < 1.5% |
| Accuracy (% Recovery) | 98-102% | 99-101% |
| Analysis Time | 25 minutes | 20 minutes |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the purity assessment of this compound by both HPLC and GC-MS.
Caption: Experimental workflow for purity analysis.
Comparison and Recommendations
-
Sensitivity: The GC-MS method offers superior sensitivity with a lower limit of detection and quantification, making it ideal for trace impurity analysis.[4]
-
Specificity: The mass spectrometric detection in GC-MS provides high specificity, allowing for the confident identification of impurities based on their mass spectra. The HPLC-UV method is less specific, as different compounds may have similar retention times and absorb at the detection wavelength.
-
Applicability: The HPLC method is suitable for a broader range of compounds, including those that are not volatile or are thermally labile. While this compound is amenable to GC analysis, related larger or more functionalized analogs may require HPLC.
-
Method Development: RP-HPLC methods are often more straightforward to develop and are highly robust for routine quality control.[5]
For the purity assessment of this compound, GC-MS is the recommended technique due to its higher sensitivity and specificity, which are crucial for identifying and quantifying unknown impurities. However, the RP-HPLC-UV method serves as a robust and reliable alternative for routine purity checks where the impurity profile is well-characterized and high sensitivity is not the primary requirement. The choice of method will ultimately depend on the specific goals of the analysis, the available instrumentation, and the stage of drug development.
References
- 1. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of azide impurity in sartans using reversed-phase HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Efficiency of (1-azido-2-bromoethyl)cyclopentane in Cycloaddition Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, offers a highly efficient and versatile method for the synthesis of 1,2,3-triazoles.[1][2][3] These heterocyclic structures are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This guide provides a comparative benchmark for the efficiency of (1-azido-2-bromoethyl)cyclopentane in CuAAC reactions. Due to the limited availability of direct experimental data for this specific reagent in the public domain, this guide establishes a baseline using the well-characterized reaction of benzyl azide with phenylacetylene. We will then discuss the potential impact of the unique structural features of this compound on its reactivity.
Comparative Data: Benchmarking with Benzyl Azide
To provide a quantitative context for evaluating the performance of this compound, we have summarized experimental data for the widely studied CuAAC reaction between benzyl azide and phenylacetylene under various catalytic conditions. This reaction is often used as a standard to gauge the efficacy of new catalysts and reaction protocols.[4][5][6]
| Azide | Alkyne | Catalyst System | Solvent | Reaction Time | Yield (%) | Reference |
| Benzyl Azide | Phenylacetylene | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | Neat | 5 min | Quantitative | [4] |
| Benzyl Azide | Phenylacetylene | [Cu(PPh₃)₂]NO₃ (0.5 mol%) | Toluene | 40 min | 96% | [5][6] |
| Benzyl Azide | Phenylacetylene | (2-aminoarenethiolato)copper(I) complex | Dichloromethane | 18 h | 91% | [5] |
| Benzyl Azide | Phenylacetylene | CuSO₄ (1 mol%), Sodium Ascorbate | t-butanol/water | N/A | High | [7] |
| Benzyl Azide | Phenylacetylene | CuI (1 mol%) | Cyrene™ | 0.5 h | ~100% | [8] |
Note: "Neat" indicates the reaction was carried out without a solvent. "N/A" signifies that the specific reaction time for achieving high yield was not detailed in the referenced abstract.
Anticipated Performance of this compound
While direct comparative data is not available, the structure of this compound suggests several factors that may influence its reactivity in CuAAC reactions compared to the benzyl azide benchmark:
-
Steric Hindrance: The cyclopentylethyl group is bulkier than the benzyl group. This increased steric hindrance around the azide functionality might lead to a moderate decrease in the reaction rate.
-
Electronic Effects: The bromo substituent on the ethyl chain is an electron-withdrawing group. This could have a modest electronic influence on the azide, potentially affecting its reactivity. The reactivity of azides in CuAAC can be influenced by both the electronic properties of the substituent and steric congestion around the reactive group.[9]
-
Solubility: The cyclopentane moiety increases the lipophilicity of the molecule compared to benzyl azide, which may affect its solubility in different reaction media and, consequently, the reaction kinetics.
It is hypothesized that this compound will exhibit good to high yields in CuAAC reactions, but may require slightly longer reaction times or more efficient catalytic systems to overcome the potential steric hindrance.
Experimental Protocols
Below is a generalized experimental protocol for a copper(I)-catalyzed azide-alkyne cycloaddition reaction, which can be adapted for this compound.
Materials:
-
Azide (e.g., this compound)
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biological applications)[10][11]
-
Solvent (e.g., a mixture of t-butanol and water, THF, or DMSO)[7]
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the azide in the chosen solvent.
-
Prepare a stock solution of the alkyne in the chosen solvent.
-
Prepare a stock solution of CuSO₄·5H₂O in water.
-
Prepare a fresh stock solution of sodium ascorbate in water immediately before use.
-
If using a ligand, prepare a stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a reaction vessel, add the azide solution.
-
Add the alkyne solution. The molar ratio of azide to alkyne is typically 1:1 to 1.2:1.
-
If using a ligand, add the THPTA solution.
-
Add the CuSO₄ solution. The final concentration of copper is typically in the range of 1-5 mol%.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The molar equivalent of sodium ascorbate is typically 1-5 times that of the copper sulfate.
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Visualizations
Logical Flow of CuAAC Reaction
References
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. jetir.org [jetir.org]
- 4. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
(1-Azido-2-bromoethyl)cyclopentane proper disposal procedures
Proper disposal of (1-Azido-2-bromoethyl)cyclopentane is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound contains both an azide group, which is known for its potential explosive and toxic properties, and a bromine atom, classifying it as a halogenated organic compound. Therefore, its disposal requires a multi-faceted approach that addresses the hazards associated with both functional groups.
Hazard Assessment and Data
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach must be taken by considering the hazards of both organic azides and halogenated organic compounds.
| Hazard Category | Associated Risks and Precautions |
| Explosive Hazard | Organic azides can be sensitive to heat, light, friction, and pressure, leading to violent decomposition.[1][2][3] The risk increases with a higher nitrogen-to-carbon ratio.[1][4][5] |
| Toxicity | Azides are highly toxic and can be fatal if inhaled, absorbed through the skin, or swallowed.[6] They can form highly toxic and explosive hydrazoic acid in the presence of acids.[1][5] |
| Reactivity | Avoid contact with metals, as this can form highly unstable and explosive metal azides.[1][4] Halogenated solvents should never be used with azides due to the potential formation of extremely unstable di- and tri-azidomethane.[1][3] |
| Halogenated Waste | Brominated organic compounds are classified as halogenated organic waste and require specific disposal streams to prevent the release of harmful substances during incineration.[7][8][9] |
Experimental Protocol for Disposal
The following protocol outlines the steps for the safe disposal of this compound. This procedure should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Step 1: Chemical Inactivation (Reduction of the Azide Group)
Before disposal, the energetic azide group should be converted to a more stable amine group through chemical reduction.
Methodology:
-
Prepare a solution of a reducing agent, such as sodium borohydride in ethanol or triphenylphosphine in a suitable solvent (e.g., THF), in a round-bottom flask equipped with a magnetic stirrer. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve the this compound in a compatible solvent.
-
Slowly add the solution of this compound to the reducing agent solution at a controlled temperature (typically 0 °C to room temperature).
-
Monitor the reaction for the complete consumption of the azide. This can be done using thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the characteristic azide peak around 2100 cm⁻¹).
-
Once the reaction is complete, carefully quench any remaining reducing agent according to standard laboratory procedures.
Step 2: Waste Segregation and Collection
Following the inactivation of the azide group, the resulting halogenated organic compound must be disposed of correctly.
-
The reaction mixture, now containing the reduced, non-azido compound, should be collected in a designated hazardous waste container for halogenated organic waste .[7][8][10][11]
-
The container must be clearly labeled with "Halogenated Organic Waste" and a full list of its contents, including the reaction products and any solvents used.[8][10]
-
Never mix this waste with non-halogenated organic waste, as this will contaminate the entire container and increase disposal costs.[9][11]
-
Ensure the waste container is kept closed when not in use and is stored in a designated satellite accumulation area.[8][10]
Step 3: Disposal of Contaminated Materials
-
All materials that have come into contact with this compound, including gloves, weigh boats, and absorbent paper, should be collected in a separate, clearly labeled bag for "azide contaminated waste".[12]
-
Glassware should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as halogenated organic waste.
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste containers by your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal company.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. ehs.ucsb.edu [ehs.ucsb.edu]
- 3. ucd.ie [ucd.ie]
- 4. artscimedia.case.edu [artscimedia.case.edu]
- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. chemistry.unm.edu [chemistry.unm.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. uvic.ca [uvic.ca]
Personal protective equipment for handling (1-Azido-2-bromoethyl)cyclopentane
Essential Safety and Handling Guide for (1-Azido-2-bromoethyl)cyclopentane
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of this compound. The following procedural guidance is designed to ensure the safe execution of laboratory operations involving this compound.
This compound is a chemical compound containing both an azide and a bromoethyl group attached to a cyclopentane ring.[1] The presence of the organic azide functional group categorizes this compound as potentially explosive, sensitive to heat, light, friction, and pressure.[2] Organic azides can also be toxic, with potential for absorption through the skin.[2][3] Therefore, strict adherence to the following safety protocols is mandatory.
Hazard Assessment and Stability
The stability of organic azides can be estimated using the carbon-to-nitrogen (C/N) ratio. For this compound (C7H12BrN3), the C/N ratio is 7/3, which is approximately 2.33. Organic azides with a C/N ratio between 1 and 3 can typically be synthesized safely but should be handled with caution and stored as dilute solutions at or below room temperature.[4][5] It is recommended to store this compound at low temperatures (≤ -18°C) and protected from light.[2][5]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with a Silver Shield® inner glove and a nitrile outer glove. | Provides protection against both potential splashes and absorption through the skin.[2][3] Nitrile gloves offer good dexterity. |
| Eye Protection | ANSI Z87.1-compliant safety goggles. A full-face shield must be worn over the goggles when there is a splash hazard. | Protects eyes from splashes and potential explosions.[2] |
| Body Protection | A flame-resistant lab coat. | Protects against fire hazards associated with the potential for violent decomposition.[2] |
| Respiratory Protection | Generally not required when working in a certified chemical fume hood. If a hood is not available, a risk assessment must be performed to determine the appropriate respiratory protection. | A chemical fume hood provides the primary engineering control to prevent inhalation of hazardous vapors.[2][4] |
Engineering Controls
All manipulations of this compound must be performed in a certified chemical fume hood.[2][4] The sash of the fume hood should be kept at the lowest possible position.[2] A blast shield is highly recommended and should be placed between the user and the experimental apparatus.[2][4]
Experimental Protocols
Safe Handling and-Use
-
Preparation : Before handling the compound, ensure that all necessary PPE is worn correctly and that the work area within the chemical fume hood is clean and free of incompatible materials.
-
Weighing and Transferring : Use only plastic or ceramic spatulas and weigh boats for handling the compound.[4][6] Avoid using any metal instruments to prevent the formation of shock-sensitive metal azides.[5][6]
-
Reaction Setup : When setting up reactions, avoid using ground glass joints, as friction can lead to detonation.[6] Use rubber septa or other appropriate non-friction closures.
-
Heating : Do not heat organic azides directly unless their stability has been thoroughly characterized.[2] If heating is necessary, use a well-controlled heating mantle with a temperature probe and a blast shield in place.
-
Quenching : After the reaction is complete, any residual azide should be safely quenched. A common method is the slow addition of a reducing agent such as triphenylphosphine.
Emergency Procedures
| Emergency Situation | Procedure |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.[2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2] |
| Spill | Evacuate the area and post a warning sign.[4] For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a designated, labeled hazardous waste container. Decontaminate the area with a suitable solvent. |
Disposal Plan
All waste containing this compound is considered extremely hazardous waste.[2]
-
Waste Collection : Collect all azide-containing waste, including contaminated consumables (gloves, weigh boats, etc.), in a dedicated and clearly labeled hazardous waste container.[4][6]
-
Incompatible Waste : Never mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[5] Also, avoid mixing with heavy metal waste.
-
Container Labeling : The waste container must be labeled with "Azide Contaminated Waste" and a full description of its contents.[4]
-
Disposal Request : Follow your institution's hazardous waste disposal procedures to request a pickup. Do not pour any azide-containing solution down the drain.[3]
Logical Workflow for PPE Selection
Caption: PPE Selection Workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


